GSK3532795
Description
Properties
IUPAC Name |
4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H62N2O4S/c1-28(2)31-14-19-42(43-22-23-44-24-26-49(47,48)27-25-44)21-20-40(6)33(36(31)42)12-13-35-39(5)17-15-32(29-8-10-30(11-9-29)37(45)46)38(3,4)34(39)16-18-41(35,40)7/h8-11,15,31,33-36,43H,1,12-14,16-27H2,2-7H3,(H,45,46)/t31-,33+,34-,35+,36+,39-,40+,41+,42-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMUFNNPLXHNKA-ZTESCHFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC=C(C5(C)C)C6=CC=C(C=C6)C(=O)O)C)C)NCCN7CCS(=O)(=O)CC7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC=C(C5(C)C)C6=CC=C(C=C6)C(=O)O)C)C)NCCN7CCS(=O)(=O)CC7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H62N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401336145 | |
| Record name | BMS-955176 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401336145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
691.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392312-45-6 | |
| Record name | BMS-955176 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1392312456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-955176 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15193 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BMS-955176 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401336145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BMS-955176 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CA9IAU7RJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of GSK3532795 on HIV-1 Gag
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK3532795, a second-generation HIV-1 maturation inhibitor, represents a significant advancement in the pursuit of novel antiretroviral therapies. This document provides a comprehensive technical overview of its mechanism of action, focusing on its interaction with the HIV-1 Gag polyprotein. By targeting the final stages of viral assembly and maturation, this compound offers a distinct therapeutic strategy compared to other antiretroviral classes. This guide details the molecular interactions, quantitative antiviral activity, resistance profile, and the experimental methodologies used to elucidate its function, providing a critical resource for researchers in the field of HIV-1 drug development.
Introduction to HIV-1 Maturation and the Role of Gag
The HIV-1 Gag polyprotein is the primary structural component of the virus, orchestrating the assembly of new virions at the plasma membrane of infected cells.[1] Following budding, the Gag polyprotein (Pr55Gag) undergoes a series of proteolytic cleavages by the viral protease. This process, known as maturation, results in the rearrangement of the virion core into its mature, infectious conical form.[2] The ordered cleavage of Gag releases the matrix (MA), capsid (CA), nucleocapsid (NC), and p6 proteins, along with two spacer peptides, SP1 and SP2.[1] The final and critical cleavage event is the separation of the C-terminus of CA from SP1.[2] Inhibition of this step prevents the formation of a stable viral capsid, rendering the virus non-infectious.
This compound: A Second-Generation Maturation Inhibitor
This compound (formerly BMS-955176) is a potent, orally bioavailable small molecule that specifically targets the maturation of HIV-1.[3][4] As a second-generation maturation inhibitor, it was designed to overcome the limitations of its predecessor, bevirimat, which showed reduced activity against certain HIV-1 subtypes with natural polymorphisms in the Gag sequence.[3][5] this compound demonstrates broad antiviral activity against various HIV-1 subtypes, including those resistant to other classes of antiretroviral drugs.[3][6]
Molecular Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the final cleavage step in Gag processing, specifically at the junction between the capsid (CA) protein and the spacer peptide 1 (SP1).[3][7]
Binding Site on HIV-1 Gag
This compound binds to a specific pocket within the immature Gag lattice, near the CA-SP1 cleavage site.[3] This binding site is located within the six-helix bundle formed by the SP1 domains of the hexameric Gag assembly.[3] The interaction of this compound with this site is thought to stabilize the immature Gag conformation, thereby preventing the viral protease from accessing and cleaving the CA-SP1 junction.[3] While a high-resolution crystal structure of this compound bound to the Gag lattice is not yet publicly available, molecular modeling and resistance data have provided significant insights into its binding mode. The carboxylate moiety of this compound is predicted to orient towards a ring of six Lys359 residues in the CA-SP1 hexamer model, with the isoprenyl moiety positioned near Met367.[3]
Inhibition of Gag Processing and Viral Maturation
By binding to the CA-SP1 junction, this compound effectively blocks the final proteolytic cleavage required for the release of the mature CA protein.[3][4] This disruption of the ordered Gag processing cascade leads to the production of immature, non-infectious virions with aberrant core morphology.[8] These immature particles are unable to undergo the structural rearrangements necessary for the formation of the characteristic conical capsid, which is essential for the early stages of subsequent infection cycles.
Figure 1: Simplified signaling pathway of HIV-1 Gag processing and the inhibitory action of this compound.
Quantitative Data
The antiviral activity of this compound has been evaluated in various in vitro assays against different HIV-1 subtypes and resistant strains.
Table 1: In Vitro Antiviral Activity of this compound
| HIV-1 Strain/Subtype | Assay Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (CC50/EC50) | Reference |
| Subtype B (Wild-type) | MT-2 | 3.9 | >20 | >5128 | [9] |
| Subtype C (Clinical Isolates) | N/A | 9 (mean) | N/A | N/A | [3] |
| Panel of Subtype B and C Chimeric Viruses | N/A | 33 (protein-binding adjusted EC90) | N/A | N/A | [3] |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; N/A: Not Available.
Table 2: Antiviral Activity of this compound against Bevirimat-Resistant Mutants
| Gag Mutation | Fold Change in EC50 vs. Wild-type | Reference |
| V362I | 1.0 | [9] |
| A364V | 1.3 | [9] |
| V370A | 0.8 | [9] |
| V370M | 1.1 | [9] |
| T371A | 0.9 | [9] |
Resistance Profile
Resistance to this compound has been characterized through in vitro selection studies and analysis of clinical trial samples.[3][7]
Primary Resistance Mutations
The primary mutations conferring resistance to this compound are located near the CA-SP1 cleavage site, consistent with its mechanism of action. The most frequently observed substitutions are:
-
A364V : This mutation in SP1 is a key substitution that reduces susceptibility to this compound.[3][7]
-
V362I : Located at the C-terminus of CA, this mutation often requires secondary mutations to confer significant resistance.[3][7]
Secondary and Compensatory Mutations
Several secondary mutations have been identified that, in combination with primary mutations, can increase the level of resistance or compensate for fitness costs. These include substitutions in the C-terminal domain of CA (e.g., R286K, A326T), the N-terminal domain of CA within the cyclophilin A binding domain (e.g., V218A/M, H219Q), and even in the viral protease (R41G).[3][7]
Experimental Protocols
The mechanism of action and resistance profile of this compound have been elucidated through a variety of experimental techniques.
Antiviral Activity Assays
PhenoSense™ HIV Gag/PR Assay: This is a single-cycle infectivity assay used to determine the phenotypic susceptibility of HIV-1 to maturation inhibitors.[10]
-
Principle: Recombinant viruses are generated containing the Gag-protease gene from patient-derived plasma HIV-1 RNA. These viruses are used to infect indicator cells in the presence of serial dilutions of the antiviral drug. The drug's efficacy is determined by measuring the reduction in viral replication, typically through a reporter gene like luciferase.[10]
-
Protocol Outline:
-
Isolate viral RNA from patient plasma.
-
Amplify the Gag-protease region by RT-PCR.
-
Insert the amplified Gag-protease gene into an HIV-1 vector that lacks this region and contains a luciferase reporter gene.
-
Co-transfect producer cells with the recombinant vector and a plasmid expressing a viral envelope protein (e.g., VSV-G) to generate pseudotyped viruses.
-
Infect target cells with the pseudotyped viruses in the presence of varying concentrations of this compound.
-
After a set incubation period (e.g., 48-72 hours), measure luciferase activity to quantify viral replication.
-
Calculate the EC50 value by plotting the percentage of inhibition against the drug concentration.
-
Figure 2: Experimental workflow for the PhenoSense™ HIV Gag/PR assay.
In Vitro Gag Cleavage Assay
-
Principle: This biochemical assay directly assesses the ability of this compound to inhibit the cleavage of a Gag substrate by HIV-1 protease.
-
Protocol Outline:
-
Synthesize and purify a recombinant Gag polyprotein or a peptide substrate spanning the CA-SP1 cleavage site.
-
Incubate the Gag substrate with recombinant HIV-1 protease in the presence of varying concentrations of this compound.
-
Stop the reaction at different time points.
-
Analyze the cleavage products by SDS-PAGE and Western blotting using antibodies specific for CA and SP1, or by HPLC.
-
Quantify the inhibition of cleavage to determine the IC50 value.
-
Resistance Selection Studies
-
Principle: This method involves passaging HIV-1 in cell culture in the presence of increasing concentrations of this compound to select for resistant viral variants.
-
Protocol Outline:
-
Infect a permissive cell line (e.g., MT-2) with wild-type HIV-1.
-
Culture the infected cells in the presence of a sub-optimal concentration of this compound.
-
Monitor viral replication (e.g., by measuring p24 antigen levels).
-
When viral replication rebounds, harvest the virus and use it to infect fresh cells with a higher concentration of the drug.
-
Repeat this process for multiple passages.
-
Once a resistant virus population is established, isolate viral RNA and sequence the Gag gene to identify mutations.
-
Cryo-Electron Microscopy (Cryo-EM)
-
Principle: Cryo-EM is a structural biology technique used to visualize the three-dimensional structure of macromolecules, such as the immature HIV-1 Gag lattice, at near-atomic resolution.
-
Protocol Outline:
-
Produce virus-like particles (VLPs) by expressing HIV-1 Gag in a suitable cell line.
-
Incubate the purified VLPs with this compound.
-
Rapidly freeze the VLP-drug complexes on an EM grid to preserve their native structure.
-
Collect a large dataset of 2D projection images using a cryo-electron microscope.
-
Use computational methods to reconstruct a 3D model of the Gag lattice with the bound inhibitor.
-
Conclusion
This compound represents a promising class of antiretroviral agents that target a critical and distinct step in the HIV-1 replication cycle. Its mechanism of action, centered on the inhibition of the final Gag processing event at the CA-SP1 junction, has been well-characterized through a combination of virological, biochemical, and structural studies. While resistance can emerge through mutations in the Gag protein, the high genetic barrier to resistance for second-generation maturation inhibitors offers a potential advantage. Further research, including high-resolution structural studies of the this compound-Gag complex, will continue to refine our understanding of its mechanism and aid in the design of future generations of maturation inhibitors. This technical guide provides a foundational understanding for researchers dedicated to advancing HIV-1 therapeutics.
References
- 1. Cell-free Assays for HIV-1 Uncoating - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antiviral Activity, Safety, and Exposure-Response Relationships of this compound, a Second-Generation Human Immunodeficiency Virus Type 1 Maturation Inhibitor, Administered as Monotherapy or in Combination With Atazanavir With or Without Ritonavir in a Phase 2a Randomized, Dose-Ranging, Controlled Trial (AI468002) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Antiviral Activity, Safety, and Exposure–Response Relationships of this compound, a Second-Generation Human Immunodeficiency Virus Type 1 Maturation Inhibitor, Administered as Monotherapy or in Combination With Atazanavir With or Without Ritonavir in a Phase 2a Randomized, Dose-Ranging, Controlled Trial (AI468002) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Initial Cleavage of the Human Immunodeficiency Virus Type 1 GagPol Precursor by Its Activated Protease Occurs by an Intramolecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cleavage of HIV-1 gag polyprotein synthesized in vitro: sequential cleavage by the viral protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. monogrambio.labcorp.com [monogrambio.labcorp.com]
The Molecular Target of GSK3532795: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK3532795 (formerly BMS-955176) is a second-generation HIV-1 maturation inhibitor that has demonstrated potent antiviral activity.[1][2][3] Its mechanism of action centers on the disruption of the final stages of virion maturation, a critical step in the viral lifecycle. This document provides a comprehensive examination of the molecular target of this compound, including quantitative data on its activity, detailed experimental methodologies for assessing its effects, and visual representations of the relevant biological pathways and experimental workflows.
The Molecular Target: HIV-1 Gag Polyprotein
The primary molecular target of this compound is the HIV-1 Group-specific antigen (Gag) polyprotein. Specifically, this compound targets the cleavage site between the capsid protein (CA or p24) and the spacer peptide 1 (SP1).[2][3][4][5] By binding to this junction within the immature Gag lattice, this compound stabilizes the six-helix bundle formed by the C-terminal residues of the CA domain and a portion of the SP1 region.[4] This stabilization prevents the final, critical cleavage of Gag by the viral protease.[2][3][5] The inhibition of this cleavage event halts the structural rearrangements necessary for the formation of the mature, conical viral core, resulting in the production of immature and non-infectious virions.[2][5]
Quantitative Antiviral Activity
The antiviral potency of this compound has been quantified in various in vitro assays. The following table summarizes key data points from studies evaluating its efficacy against wild-type and resistant HIV-1 strains.
| Parameter | Virus/Cell Line | Value | Reference |
| EC50 | Wild-Type HIV-1 (NL4-3) | > 0.25μM (for resistant strains) | [4] |
| Fold-Change in IC50 (FC-IC50) | PI-Resistant Clinical Isolates (non-longitudinal) | 0.16 - 0.68 | [5][6] |
| Fold-Change from Baseline in IC50 (CFB) | Post-PI Treatment Longitudinal Isolates (Monogram assay) | Median: 0.83 (Range: 0.05 - 27.4) | [5][6] |
| Fold-Change from Baseline in IC50 (CFB) | Post-PI Treatment Longitudinal Isolates (single-cycle assay) | Median: 1.5 (Range: 1.0 - 2.2) | [5][6] |
| Fold-Change in EC50 (FC EC50) | Site-directed mutants (A364V) | >1000-fold | [4] |
| Fold-Change in EC50 (FC EC50) | Site-directed mutants (V362I) | 1.1-fold | [4] |
| Fold-Change in EC50 (FC EC50) | Site-directed mutants (V370A) | 1.8-fold | [4] |
Experimental Protocols
The identification and characterization of this compound's activity and resistance profile have been achieved through a combination of in vitro cell culture experiments and molecular modeling.
In Vitro Antiviral Susceptibility Assay (Phenotypic Assay)
A common method to determine the susceptibility of HIV-1 to antiviral agents is the phenotypic assay. The following protocol is a generalized representation based on descriptions of single-cycle and multiple-cycle assays.[5][6]
Objective: To determine the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) of this compound against different HIV-1 strains.
Materials:
-
HEK 293T cells
-
HIV-1 molecular clones (e.g., NL4-3 for wild-type) or patient-derived Gag-PR sequences cloned into a suitable vector
-
Cell culture media and supplements
-
This compound compound
-
Transfection reagent
-
Luciferase reporter gene (for single-cycle assays)
-
Reagents for quantifying viral replication (e.g., p24 ELISA, reverse transcriptase assay, or luciferase substrate)
Procedure:
-
Virus Stock Production:
-
Co-transfect HEK 293T cells with an HIV-1 proviral DNA construct and, for single-cycle assays, a VSV-G envelope expression plasmid.
-
Harvest the cell supernatant containing viral particles approximately 48 hours post-transfection.
-
Determine the virus titer.
-
-
Drug Susceptibility Assay:
-
Seed target cells (e.g., MT-4 cells or TZM-bl cells) in 96-well plates.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted compound to the cells.
-
Infect the cells with a standardized amount of the virus stock.
-
Incubate the plates for a defined period (e.g., 3-4 days for multiple-cycle assays, ~72 hours for single-cycle assays).[5]
-
-
Quantification of Viral Replication:
-
For multiple-cycle assays, measure the amount of viral p24 antigen in the culture supernatant using an ELISA.
-
For single-cycle luciferase reporter assays, lyse the cells and measure luciferase activity.[5]
-
-
Data Analysis:
-
Plot the percentage of viral inhibition against the log10 of the drug concentration.
-
Calculate the EC50/IC50 value, which is the concentration of this compound that inhibits viral replication by 50%.
-
For resistance testing, the fold-change in EC50/IC50 is calculated by dividing the EC50/IC50 of a test virus by that of a wild-type reference virus.[5]
-
In Vitro Resistance Selection Studies
Objective: To identify viral mutations that confer resistance to this compound.
Procedure:
-
Culture a wild-type HIV-1 strain in the presence of a fixed concentration of this compound (e.g., at 30x EC50).[4]
-
Monitor the culture for signs of viral breakthrough (cytopathic effect).[4]
-
Periodically passage the virus into fresh media containing the same concentration of the drug.[4]
-
Once viral breakthrough is observed, harvest the cell supernatant.[4]
-
Perform population sequencing of the Gag gene to identify mutations that have been selected for.[4]
Visualizations
Signaling Pathway: HIV-1 Maturation and Inhibition by this compound
Caption: Inhibition of HIV-1 Maturation by this compound.
Experimental Workflow: Antiviral Susceptibility Assay
Caption: Workflow for Phenotypic Antiviral Susceptibility Assay.
References
- 1. Resistance profile of the HIV-1 maturation inhibitor this compound in vitro and in a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral Activity, Safety, and Exposure-Response Relationships of this compound, a Second-Generation Human Immunodeficiency Virus Type 1 Maturation Inhibitor, Administered as Monotherapy or in Combination With Atazanavir With or Without Ritonavir in a Phase 2a Randomized, Dose-Ranging, Controlled Trial (AI468002) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, efficacy, and dose response of the maturation inhibitor this compound (formerly known as BMS-955176) plus tenofovir/emtricitabine once daily in treatment-naive HIV-1-infected adults: Week 24 primary analysis from a randomized Phase IIb trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance profile of the HIV-1 maturation inhibitor this compound in vitro and in a clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Second-Generation Maturation Inhibitor this compound Maintains Potent Activity Toward HIV Protease Inhibitor–Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Second-Generation Maturation Inhibitor this compound Maintains Potent Activity Toward HIV Protease Inhibitor-Resistant Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise and Fall of a Second-Generation HIV-1 Maturation Inhibitor: A Technical History of GSK3532795
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
GSK3532795, formerly known as BMS-955176, emerged as a promising second-generation HIV-1 maturation inhibitor with a novel mechanism of action. This technical guide provides a comprehensive overview of the discovery, development, and eventual discontinuation of this compound. It details the compound's evolution from the first-generation inhibitor bevirimat, its mechanism of action targeting the final Gag polyprotein cleavage event, and the structure-activity relationship studies that led to its enhanced potency and broader genotype coverage. This report includes a compilation of its preclinical and clinical data, detailed experimental methodologies for key assays, and visualizations of the relevant biological pathways and developmental workflow. While demonstrating potent antiviral efficacy in clinical trials, the development of this compound was ultimately halted due to issues of gastrointestinal intolerability and the emergence of resistance to background nucleoside reverse transcriptase inhibitor (NRTI) therapy. This document serves as a valuable case study in antiviral drug development, highlighting both innovative therapeutic strategies and the multifaceted challenges encountered on the path to clinical approval.
Discovery and Lead Optimization
The journey to this compound began with the challenges faced by the first-in-class HIV-1 maturation inhibitor, bevirimat. Bevirimat demonstrated a novel mechanism of action by inhibiting the final proteolytic cleavage of the HIV-1 Gag polyprotein, specifically the separation of the capsid protein (p24) from the spacer peptide 1 (SP1). This disruption of viral maturation results in the production of non-infectious virions. However, the clinical development of bevirimat was hampered by its limited efficacy against HIV-1 isolates harboring certain natural polymorphisms in the Gag sequence, particularly at the CA-SP1 cleavage site.
Recognizing the potential of this therapeutic target, researchers at Bristol-Myers Squibb initiated a program to develop a second-generation maturation inhibitor with improved potency and broader activity against bevirimat-resistant strains. This effort focused on systematic modifications of the betulinic acid scaffold of bevirimat.
Structure-Activity Relationship (SAR) and the Emergence of this compound:
The key breakthrough in the development of this compound was the exploration of structure-activity relationships at the C-3 and C-17 positions of the triterpenoid core. Extensive medicinal chemistry campaigns revealed that the introduction of a para-substituted benzoic acid moiety at the C-3 position dramatically enhanced antiviral potency and conferred activity against bevirimat-resistant viral variants. This modification was a significant departure from the 3-O-(3′,3′-dimethylsuccinyl) group of bevirimat and proved to be a critical determinant of the improved pharmacological profile of the second-generation inhibitors. Further optimization of the C-17 substituent also contributed to the overall potency and pharmacokinetic properties of the lead compounds. This systematic approach led to the identification of BMS-955176, which was later designated as this compound.
Mechanism of Action
This compound exerts its antiviral effect by specifically targeting the HIV-1 Gag polyprotein, the substrate of the viral protease. By binding to Gag, this compound inhibits the final cleavage event between the capsid (CA, p24) and spacer peptide 1 (SP1). This inhibition leads to the accumulation of the CA-SP1 precursor protein, preventing the proper assembly and maturation of the viral core. The resulting virions are morphologically immature and non-infectious, thus interrupting the viral life cycle.
dot
Caption: HIV-1 maturation signaling pathway and the inhibitory action of this compound.
Preclinical and Clinical Development
In Vitro Antiviral Activity
This compound demonstrated potent antiviral activity against a broad range of HIV-1 subtypes and, critically, maintained its potency against viral strains with Gag polymorphisms that conferred resistance to bevirimat.
| Compound | HIV-1 Strain | EC50 (nM) | Reference |
| This compound | Wild-Type | 0.3 - 1.9 | |
| This compound | Bevirimat-Resistant (V370A) | 2.7 | |
| Bevirimat | Wild-Type | 4.0 | |
| Bevirimat | Bevirimat-Resistant (V370A) | >1000 |
Resistance Profile
In vitro resistance selection studies identified key mutations in the Gag polyprotein that conferred reduced susceptibility to this compound. The primary resistance-associated mutations were found to be A364V and V362I, both located near the CA-SP1 cleavage site. The emergence of these mutations highlighted the genetic barrier to resistance for this class of compounds.
Clinical Trials
This compound advanced into clinical development and showed promising results in early-phase trials.
Phase 2a Study (AI468002):
This randomized, dose-ranging study evaluated the antiviral activity, safety, and pharmacokinetics of this compound in treatment-naive and treatment-experienced adults with HIV-1 infection. The trial consisted of three parts:
-
Part A: Monotherapy with this compound (5-120 mg once daily) or placebo for 10 days in patients with HIV-1 subtype B.
-
Part B: this compound (40 mg or 80 mg once daily) in combination with atazanavir (with or without ritonavir) for 28 days in patients with HIV-1 subtype B.
-
Part C: Monotherapy with this compound (40 mg or 120 mg once daily) or placebo for 10 days in patients with HIV-1 subtype C.
The study demonstrated a dose-dependent reduction in HIV-1 RNA levels, with doses of 40 mg and higher achieving a median decline of over 1 log10 copies/mL after 10 days of monotherapy. The drug was generally well-tolerated in this early study.
Phase 2b Study (NCT02415595):
This study was a randomized, double-blind, active-controlled trial designed to evaluate the efficacy and safety of three different doses of this compound (60 mg, 120 mg, and 180 mg once daily) compared to efavirenz, each administered with a backbone of tenofovir disoproxil fumarate/emtricitabine (TDF/FTC) in treatment-naive HIV-1 infected adults.
While this compound demonstrated comparable efficacy to efavirenz in reducing viral load at 24 weeks, the study revealed two significant challenges that ultimately led to the discontinuation of its development:
-
Gastrointestinal Intolerability: Patients receiving this compound experienced a higher incidence of gastrointestinal adverse events compared to the efavirenz arm.
-
Emergence of NRTI Resistance: A higher rate of treatment-emergent resistance to the TDF/FTC backbone was observed in the this compound arms compared to the efavirenz arm.
These findings led to the decision to halt the further development of this compound.
Experimental Protocols
In Vitro Antiviral Activity Assay
The antiviral activity of this compound was typically assessed using a cell-based assay with MT-2 cells and a laboratory-adapted strain of HIV-1 (e.g., NL4-3).
-
Cell Preparation: MT-2 cells are cultured in appropriate media and seeded into 96-well plates.
-
Compound Dilution: this compound is serially diluted to generate a range of concentrations.
-
Infection: The cells are infected with a standardized amount of HIV-1.
-
Treatment: The diluted compound is added to the infected cells.
-
Incubation: The plates are incubated for 4-5 days to allow for viral replication.
-
Quantification of Viral Replication: Viral replication is quantified by measuring reverse transcriptase activity in the culture supernatant or by using a reporter gene assay (e.g., luciferase).
-
Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of inhibition of viral replication against the drug concentration.
dot
Caption: A generalized workflow for the in vitro antiviral activity assay.
In Vitro Resistance Selection Protocol
-
Virus Culture: A wild-type HIV-1 strain is cultured in the presence of a sub-optimal concentration of this compound.
-
Serial Passage: The virus is serially passaged in fresh cells with gradually increasing concentrations of the drug.
-
Monitoring for Breakthrough: The cultures are monitored for signs of viral replication (cytopathic effect or reverse transcriptase activity), indicating the emergence of resistant variants.
-
Genotypic Analysis: Once viral breakthrough is observed, the viral RNA is extracted, and the Gag gene is sequenced to identify mutations associated with resistance.
-
Phenotypic Analysis: The identified mutations are introduced into a wild-type viral clone, and the resulting virus is tested for its susceptibility to this compound to confirm the resistance phenotype.
Conclusion
The discovery and development of this compound represent a significant advancement in the exploration of HIV-1 maturation as a therapeutic target. The successful identification of a second-generation inhibitor with potent activity against bevirimat-resistant strains demonstrated the power of rational drug design and systematic SAR studies. While the clinical development of this compound was ultimately unsuccessful due to tolerability and emergent resistance to background therapy, the program has provided invaluable insights into the biology of HIV-1 maturation and the challenges of developing novel antiviral agents. The knowledge gained from the this compound program continues to inform the development of next-generation maturation inhibitors and other novel anti-HIV therapies.
dot
Caption: Logical flow of the discovery and development of this compound.
In Vitro Antiviral Spectrum of GSK3532795: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3532795, formerly known as BMS-955176, is a second-generation HIV-1 maturation inhibitor. This compound represents a significant advancement in the class of antiretroviral drugs that target the final stages of the viral lifecycle. Unlike many other antiretrovirals, this compound does not target viral enzymes like reverse transcriptase or protease. Instead, it inhibits a specific cleavage event in the Gag polyprotein, between the capsid (CA) and spacer peptide 1 (SP1). This inhibition prevents the proper maturation of the viral particle, resulting in the production of immature, non-infectious virions. This technical guide provides a comprehensive overview of the in vitro antiviral spectrum of this compound, based on available scientific literature. All quantitative data is summarized for clarity, and detailed experimental protocols for key assays are provided.
Core Mechanism of Action
This compound's mechanism of action is centered on the disruption of HIV-1 Gag polyprotein processing. The Gag polyprotein is a crucial structural component of the virus, and its precise cleavage by the viral protease is essential for the formation of a mature, infectious viral core. This compound specifically blocks the final cleavage step between the CA and SP1 domains. This leads to the production of virions with a defective core, rendering them incapable of infecting new cells.
Probing the Potency of GSK3532795: An In-depth Analysis of its Activity Against HIV-1 Subtypes
For Immediate Release
A Comprehensive Technical Review of the Second-Generation Maturation Inhibitor GSK3532795
This technical guide provides a detailed overview of the in vitro and clinical activity of this compound (formerly BMS-955176), a second-generation HIV-1 maturation inhibitor. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on the compound's mechanism of action, quantitative antiviral activity against various HIV-1 subtypes, resistance profile, and the experimental methodologies used for its evaluation.
Introduction: A Novel Approach to HIV-1 Inhibition
This compound is a potent antiretroviral compound that targets the final stages of the HIV-1 life cycle, a process known as maturation.[1][2][3] Unlike protease inhibitors that target the viral enzyme, this compound binds to the viral Gag polyprotein, specifically inhibiting the cleavage between the capsid (CA) and spacer peptide 1 (SP1).[1][2][4][5][6][7] This disruption prevents the proper formation of the mature viral core, resulting in the production of non-infectious virus particles.[2][6] This novel mechanism of action provides a valuable therapeutic option, particularly for patients with resistance to other classes of antiretroviral drugs.
Mechanism of Action
This compound's mechanism of action centers on the inhibition of the final proteolytic cleavage of the Gag polyprotein, a critical step for viral maturation.[1][4][5][7] The HIV-1 protease enzyme is responsible for cleaving the Gag polyprotein at multiple sites to release structural proteins that form the mature virion. This compound specifically blocks the cleavage at the CA-SP1 junction.[4][5][7] By binding to the Gag substrate, it is thought to restrict the access of HIV-1 protease to this cleavage site.[2] This leads to the production of immature, non-infectious virions with defective cores.[6]
Caption: Mechanism of Action of this compound.
Quantitative Antiviral Activity
This compound has demonstrated potent antiviral activity against a broad range of HIV-1 subtypes, including those with naturally occurring polymorphisms that confer resistance to the first-generation maturation inhibitor, bevirimat.[1][6][7]
| HIV-1 Subtype | Assay Type | Cell Line | EC50 (nM) | Fold Change vs. Wild Type | Reference |
| Subtype B | Recombinant Virus | MT-2 | 3.9 (mean) | - | [7][8] |
| Subtype B (Clinical Isolates) | PhenoSense Gag/PR | - | - | 0.16 - 0.68 | [9] |
| Subtype C (Clinical Isolates) | Monotherapy | In vivo | - | - | [6] |
| Various (A, CRF01_AE, B, C, D, F) | Recombinant Virus | CEM-NKR-CCR5-Luc | <1.0 - 4.0 | - | [10] |
| Type N | Clinical Isolate | CEM-NKR-CCR5-Luc | 3.1 | - | [10] |
| Type O | Clinical Isolate | CEM-NKR-CCR5-Luc | 4.7 | - | [10] |
Note: This table is a synthesis of data from multiple sources and assay conditions may vary.
In a Phase 2a dose-ranging study, this compound monotherapy resulted in a median decline in HIV-1 RNA of >1 log10 copies/mL in patients with both subtype B and subtype C infections.[6]
Resistance Profile
Resistance to this compound has been evaluated through both in vitro selection studies and in clinical trials.[4][5][7] The primary resistance-associated mutations have been mapped to the Gag polyprotein near the CA-SP1 cleavage site.[4][5][7]
Key primary substitutions that confer reduced susceptibility to this compound include V362I and A364V in the Gag protein.[4][5][7] The development of higher-level resistance often requires the presence of secondary mutations in the capsid C-terminal domain, the SP1 region, or even in the viral protease.[4][5]
Experimental Protocols
The evaluation of this compound's antiviral activity has employed a variety of in vitro assays. A general workflow for assessing antiviral potency and resistance is outlined below.
Antiviral Susceptibility Assays
Objective: To determine the concentration of this compound required to inhibit HIV-1 replication by 50% (EC50).
Methodology: Multiple-cycle drug susceptibility assays are commonly used.[7]
-
Cell Culture: MT-2 cells, a human T-cell line, are a common choice for these assays.[7]
-
Virus Stocks: Laboratory-adapted HIV-1 strains (e.g., NL4-3) or recombinant viruses containing Gag-protease sequences from clinical isolates are used.[7]
-
Assay Procedure:
-
Cells are infected with a known amount of virus in the presence of serial dilutions of this compound.
-
The cultures are incubated for a period that allows for multiple rounds of viral replication.
-
Viral replication is quantified by measuring a reporter gene (e.g., luciferase) or by assessing virus-induced cytopathic effects.[11]
-
-
Data Analysis: The EC50 value is calculated by plotting the percentage of viral inhibition against the drug concentration.
Caption: General Workflow for Antiviral Susceptibility Assay.
In Vitro Resistance Selection
Objective: To identify viral mutations that confer resistance to this compound.
Methodology:
-
Long-term Culture: HIV-1 is cultured in the presence of this compound, starting with either low (1-2x EC50) or high (e.g., 30x EC50) concentrations of the compound.[7][8]
-
Serial Passage: The virus is passaged onto fresh cells with increasing concentrations of the drug as viral replication recovers.[8]
-
Genotypic Analysis: Once viral breakthrough is observed (replication in the presence of high drug concentrations), the Gag and protease genes of the resistant virus are sequenced to identify mutations.[1]
-
Phenotypic Analysis: The identified mutations are introduced into a wild-type viral clone, and the susceptibility of the mutant virus to this compound is re-evaluated to confirm their role in resistance.
Conclusion
This compound is a potent second-generation HIV-1 maturation inhibitor with a broad spectrum of activity against various HIV-1 subtypes. Its unique mechanism of action provides an important alternative in the landscape of antiretroviral therapy. While resistance can emerge through specific mutations in the Gag polyprotein, the compound maintains activity against isolates resistant to other drug classes. Further research and clinical development will continue to define its role in the management of HIV-1 infection.
References
- 1. Resistance profile of the HIV-1 maturation inhibitor this compound in vitro and in a clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Second Generation Inhibitors of HIV-1 Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV-1 Maturation: Lessons Learned from Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Resistance profile of the HIV-1 maturation inhibitor this compound in vitro and in a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral Activity, Safety, and Exposure–Response Relationships of this compound, a Second-Generation Human Immunodeficiency Virus Type 1 Maturation Inhibitor, Administered as Monotherapy or in Combination With Atazanavir With or Without Ritonavir in a Phase 2a Randomized, Dose-Ranging, Controlled Trial (AI468002) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance profile of the HIV-1 maturation inhibitor this compound in vitro and in a clinical study | PLOS One [journals.plos.org]
- 8. journals.plos.org [journals.plos.org]
- 9. The Second-Generation Maturation Inhibitor this compound Maintains Potent Activity Toward HIV Protease Inhibitor-Resistant Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical Profile of the HIV-1 Maturation Inhibitor VH3739937 [mdpi.com]
- 11. hiv.lanl.gov [hiv.lanl.gov]
Structural Basis of GSK3532795 Binding to HIV-1 Gag: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural basis for the binding of GSK3532795, a second-generation HIV-1 maturation inhibitor, to the Group-specific antigen (Gag) polyprotein. The document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visualizations of the critical pathways and workflows involved in the study of this potent antiviral compound.
Introduction: Targeting HIV-1 Maturation
This compound is a novel antiretroviral agent that disrupts the late stages of the HIV-1 replication cycle, a process known as maturation. This crucial step involves the proteolytic cleavage of the Gag polyprotein by the viral protease, leading to the formation of a mature, infectious virion. This compound specifically inhibits the final cleavage event between the capsid (CA) and spacer peptide 1 (SP1) domains of Gag. This inhibition results in the production of immature, non-infectious virus particles, thus effectively halting the spread of the virus.[1][2]
Mechanism of Action: Stabilization of the Gag Lattice
This compound exerts its antiviral effect by binding to a specific pocket within the immature Gag lattice.[1][2] This binding site is located at the interface of the C-terminal domain of the CA protein and the N-terminus of the SP1 peptide. The binding of this compound is thought to stabilize the six-helix bundle formed by these Gag domains, preventing the conformational changes necessary for the viral protease to access and cleave the CA-SP1 junction.[1][2] This stabilization of the immature lattice effectively traps the virion in a non-infectious state.
Quantitative Data: Antiviral Activity of this compound
| Virus Strain | Gag Mutations | EC50 (nM) | Fold Change vs. Wild-Type | Reference |
| Wild-Type (NL4-3) | - | 3.9 ± 3.4 | 1.0 | [1] |
| Subtype B Isolate | Various | 21 (median) | - | [3] |
| A364V Mutant | A364V | > 250 | > 64 | [1] |
| V362I Mutant | V362I, A118T, V218M, T332S | > 250 | > 64 | [1] |
Note: The EC50 values represent the concentration of this compound required to inhibit HIV-1 replication by 50% in cell culture. Higher EC50 values indicate reduced susceptibility to the inhibitor.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and HIV-1 Gag.
Multi-Cycle Antiviral Assay
This assay is used to determine the EC50 of this compound against different HIV-1 strains.
-
Cell Culture: MT-2 cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.
-
Virus Stocks: Viral stocks of wild-type and mutant HIV-1 are generated by transfection of proviral DNA into HEK293T cells. The virus-containing supernatant is harvested and titered.
-
Assay Setup: MT-2 cells are seeded in 96-well plates and infected with a predetermined amount of virus in the presence of serial dilutions of this compound.
-
Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 4-5 days.
-
Readout: Viral replication is quantified by measuring the activity of reverse transcriptase in the culture supernatant using a colorimetric or radiometric assay.
-
Data Analysis: The EC50 value is calculated by fitting the dose-response data to a sigmoidal curve.
In Vitro Resistance Selection
This method is employed to identify mutations in Gag that confer resistance to this compound.
-
Initial Infection: MT-2 cells are infected with wild-type HIV-1 at a low multiplicity of infection (MOI) in the presence of a starting concentration of this compound (typically at or near the EC50).
-
Serial Passage: The culture is monitored for signs of viral replication. Once viral breakthrough is observed, the cell-free supernatant is used to infect fresh MT-2 cells in the presence of an increased concentration of this compound.
-
Dose Escalation: This process of serial passage and dose escalation is repeated for multiple rounds.
-
Genotypic Analysis: When significant resistance is observed (a substantial increase in the EC50), the proviral DNA from the infected cells is extracted, and the Gag gene is sequenced to identify mutations.
-
Phenotypic Confirmation: The identified mutations are introduced into a wild-type proviral clone by site-directed mutagenesis, and the antiviral susceptibility of the resulting mutant viruses is determined to confirm their resistance to this compound.
Representative Cryo-Electron Microscopy (Cryo-EM) Protocol for Gag-Inhibitor Complex
While a specific protocol for the this compound-Gag complex has not been published, the following representative protocol is based on established methods for similar structures.
-
Sample Preparation: Purified, assembly-competent HIV-1 Gag protein is incubated with a molar excess of this compound to ensure saturation of the binding sites.
-
Vitrification: A small volume (3-4 µL) of the Gag-GSK3532795 complex is applied to a glow-discharged cryo-EM grid. The grid is then blotted to create a thin film and rapidly plunged into liquid ethane to vitrify the sample.
-
Data Collection: The vitrified grids are loaded into a transmission electron microscope equipped with a cryo-stage. A large dataset of images is collected automatically at various tilt angles.
-
Image Processing: The collected images are processed to correct for motion and to enhance the signal-to-noise ratio. Individual particle images are picked and classified into different views.
-
3D Reconstruction: The classified particle images are used to generate a three-dimensional reconstruction of the Gag-GSK3532795 complex.
-
Model Building and Refinement: An atomic model of the complex is built into the cryo-EM density map and refined to high resolution.
Representative Biophysical Binding Assay Protocols
-
Chip Preparation: A sensor chip (e.g., CM5) is activated, and a purified, assembly-incompetent form of HIV-1 Gag (to prevent aggregation on the chip surface) is immobilized via amine coupling.
-
Binding Analysis: A series of concentrations of this compound in a suitable running buffer are injected over the sensor surface. The change in the refractive index at the surface, which is proportional to the amount of bound analyte, is measured in real-time.
-
Data Analysis: The binding sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
Sample Preparation: Purified, assembly-competent Gag protein is placed in the sample cell of the calorimeter, and a concentrated solution of this compound is loaded into the injection syringe.
-
Titration: A series of small injections of the this compound solution are made into the Gag solution. The heat change associated with each injection is measured.
-
Data Analysis: The integrated heat changes are plotted against the molar ratio of this compound to Gag. The resulting isotherm is fitted to a binding model to determine the binding affinity (Ka, the inverse of Kd), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n).
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the structural basis of this compound binding to Gag.
Caption: HIV-1 Maturation Pathway and Inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiviral Activity, Safety, and Exposure–Response Relationships of this compound, a Second-Generation Human Immunodeficiency Virus Type 1 Maturation Inhibitor, Administered as Monotherapy or in Combination With Atazanavir With or Without Ritonavir in a Phase 2a Randomized, Dose-Ranging, Controlled Trial (AI468002) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
The Pharmacological Profile of GSK3532795: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK3532795, formerly known as BMS-955176, is a second-generation HIV-1 maturation inhibitor that has demonstrated potent antiviral activity against a broad range of HIV-1 subtypes, including those with resistance to the first-generation maturation inhibitor, bevirimat. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro antiviral activity, resistance profile, and clinical pharmacology. Detailed experimental protocols for key assays and visual representations of relevant pathways and workflows are included to support further research and development in the field of HIV-1 maturation inhibitors. Despite its promising antiviral efficacy, the clinical development of this compound was discontinued due to observations of gastrointestinal intolerability and the emergence of drug-resistant virus in a Phase 2b clinical study[1][2].
Mechanism of Action
This compound is a potent, second-generation HIV-1 maturation inhibitor that targets the final step in the viral replication cycle.[3][4][5] Specifically, it inhibits the cleavage of the Gag polyprotein between the capsid (p24) and the spacer peptide 1 (SP1).[4] This cleavage is essential for the structural rearrangement of the virion core, a process known as maturation, which transforms the immature, non-infectious virus particle into a mature, infectious virion. By blocking this critical step, this compound leads to the production of immature, non-infectious viral particles with aberrant morphology.[3]
The following diagram illustrates the HIV-1 maturation process and the point of intervention by this compound.
In Vitro Antiviral Activity
This compound demonstrates potent in vitro activity against a range of HIV-1 subtypes and clinical isolates, including those carrying polymorphisms that confer resistance to the first-generation maturation inhibitor, bevirimat.
Potency Against Wild-Type and Resistant Strains
The following table summarizes the in vitro antiviral activity of this compound against various HIV-1 strains.
| HIV-1 Strain/Isolate | Assay Type | Cell Line | Parameter | Value | Reference |
| Wild-Type (NL4-3) | Multi-cycle | MT-2 | EC50 | 0.093 ± 0.021 nM | [6] |
| Clinical Isolates (Subtypes A, B, C, F, G, CRF01_AE) | Single-cycle | MT-2 | EC50 (median) | 0.28 nM (range: 0.08–0.93 nM) | [6] |
| Bevirimat-Resistant (V370A) | N/A | N/A | EC50 | Potent activity maintained | [4] |
| This compound-Resistant (A364V) | Multi-cycle | N/A | EC50 | > 0.25 µM | [4] |
| This compound-Resistant (V362I + secondary mutations) | Multi-cycle | N/A | EC50 | > 0.25 µM | [4] |
| Protease Inhibitor-Resistant Isolates | Single-cycle | N/A | FC-IC50 Range | 0.16–0.68 | [7] |
Resistance Profile
Resistance to this compound has been characterized through in vitro selection studies and analysis of viral isolates from clinical trials.
In Vitro Resistance Selection
The primary resistance-associated mutations (RAMs) to this compound emerge in the Gag polyprotein near the CA-SP1 cleavage site. The two key substitutions selected in vitro are A364V and V362I.[4][8] The V362I mutation often requires secondary substitutions to confer significant resistance.[4][8]
The following diagram outlines the general workflow for in vitro selection of drug-resistant HIV-1.
Clinical Resistance
In the Phase 2a clinical trial (AI468002), treatment-emergent RAMs were observed in some participants receiving this compound monotherapy.[8] The A364V substitution was among the emergent mutations associated with phenotypic resistance to this compound.[8]
Clinical Pharmacology
Pharmacokinetics
This compound exhibits pharmacokinetic properties that support once-daily dosing. The following table summarizes key pharmacokinetic parameters from the Phase 2a study in HIV-1 infected adults.
| Parameter | Population | Dose | Value | Reference |
| Tmax (h) | HIV-1 infected adults | 5-120 mg | N/A (data not specified in source) | [3] |
| Cmax (ng/mL) | HIV-1 infected adults | 5-120 mg | N/A (data not specified in source) | [3] |
| AUC (ng·h/mL) | HIV-1 infected adults | 5-120 mg | N/A (data not specified in source) | [3] |
| Half-life (h) | HIV-1 infected adults | 5-120 mg | N/A (data not specified in source) | [3] |
Note: Specific quantitative pharmacokinetic parameters were not detailed in the provided search results. Further investigation into the clinical study reports would be required for a comprehensive table.
Pharmacodynamics
A clear exposure-response relationship was observed in the Phase 2a trial, with greater reductions in HIV-1 RNA at higher doses of this compound.[3] Doses of 40 mg and above resulted in a median decline in HIV-1 RNA of over 1 log10 copies/mL by day 11 of monotherapy.[3][5]
Clinical Efficacy and Safety
In a Phase 2b study (205891/AI468038), this compound in combination with tenofovir/emtricitabine demonstrated comparable efficacy to efavirenz at week 24.[4] However, the this compound arms were associated with higher rates of gastrointestinal adverse events.[4]
Experimental Protocols
In Vitro Resistance Selection (Serial Passage Method)
This protocol describes the selection of HIV-1 variants with reduced susceptibility to this compound through serial passage in cell culture.[9]
-
Cell and Virus Preparation:
-
Use a susceptible cell line, such as MT-2 cells.
-
Prepare a stock of wild-type HIV-1 (e.g., NL4-3).
-
-
Initial Infection:
-
Infect MT-2 cells with HIV-1 at a low multiplicity of infection (MOI) of 0.005.
-
Culture the infected cells in the presence of this compound at a starting concentration of 1x or 2x the EC50 for the wild-type virus.[9]
-
-
Serial Passage:
-
Monitor the cell cultures for signs of viral replication, such as cytopathic effect (CPE).
-
When CPE is observed, harvest the cell-free supernatant containing progeny virus.
-
Use the harvested supernatant to infect fresh MT-2 cells.
-
With each subsequent passage, incrementally increase the concentration of this compound (e.g., 2-fold).
-
-
Analysis of Resistant Variants:
-
After multiple passages, when viral breakthrough is observed at higher drug concentrations, harvest the viral supernatant.
-
Extract viral RNA and perform reverse transcription PCR (RT-PCR) to amplify the Gag gene.
-
Sequence the amplified Gag gene to identify mutations.
-
Conduct phenotypic susceptibility assays to confirm the reduced susceptibility of the selected viral variants to this compound.
-
Phenotypic Susceptibility Assay (PhenoSense Gag/PR Assay)
This assay is used to determine the susceptibility of HIV-1 isolates to this compound.[4]
-
Sample Preparation:
-
Extract viral RNA from patient plasma or cell culture supernatant.
-
Amplify the Gag-protease region of the viral genome using RT-PCR.
-
-
Recombinant Virus Generation:
-
Insert the amplified patient-derived Gag-protease gene into a proviral vector that lacks the corresponding region. This vector typically contains a reporter gene, such as luciferase, for quantifying viral replication.
-
Transfect susceptible host cells (e.g., HEK293T) with the recombinant vector to produce reporter viruses carrying the patient's Gag-protease sequence.
-
-
Drug Susceptibility Testing:
-
Infect target cells (e.g., MT-2) with the recombinant reporter viruses in the presence of serial dilutions of this compound.
-
Culture the cells for a defined period (e.g., 4-5 days).
-
-
Data Analysis:
-
Measure the reporter gene activity (e.g., luciferase expression) to quantify viral replication at each drug concentration.
-
Calculate the 50% effective concentration (EC50), which is the drug concentration required to inhibit viral replication by 50%.
-
The fold-change in EC50 relative to a wild-type reference virus is determined to classify the virus as susceptible or resistant.
-
The following diagram illustrates the workflow of the PhenoSense Gag/PR assay.
Conclusion
This compound is a second-generation HIV-1 maturation inhibitor with potent and broad-spectrum antiviral activity. Its mechanism of action, targeting the final step of virion maturation, represents a valuable addition to the armamentarium of antiretroviral agents. While its clinical development was halted due to tolerability and resistance concerns, the extensive characterization of its pharmacological properties provides a crucial foundation for the development of future maturation inhibitors with improved therapeutic profiles. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of HIV-1 therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. A single G10T polymorphism in HIV-1 subtype C Gag-SP1 regulates sensitivity to maturation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral Activity, Safety, and Exposure-Response Relationships of this compound, a Second-Generation Human Immunodeficiency Virus Type 1 Maturation Inhibitor, Administered as Monotherapy or in Combination With Atazanavir With or Without Ritonavir in a Phase 2a Randomized, Dose-Ranging, Controlled Trial (AI468002) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance profile of the HIV-1 maturation inhibitor this compound in vitro and in a clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Activity, Safety, and Exposure–Response Relationships of this compound, a Second-Generation Human Immunodeficiency Virus Type 1 Maturation Inhibitor, Administered as Monotherapy or in Combination With Atazanavir With or Without Ritonavir in a Phase 2a Randomized, Dose-Ranging, Controlled Trial (AI468002) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical virology profiles of the HIV-1 capsid inhibitors VH4004280 and VH4011499 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Second-Generation Maturation Inhibitor this compound Maintains Potent Activity Toward HIV Protease Inhibitor–Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.plos.org [journals.plos.org]
GSK3532795: A Second-Generation HIV-1 Maturation Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3532795 (formerly BMS-955176) is a second-generation maturation inhibitor that represents a novel class of antiretroviral agents targeting the late stages of the HIV-1 replication cycle. Unlike many existing antiretrovirals that inhibit viral enzymes such as reverse transcriptase, protease, or integrase, this compound disrupts the viral maturation process, rendering newly produced virions non-infectious.[1][2] This guide provides a comprehensive overview of the mechanism of action, in vitro activity, resistance profile, and clinical trial data for this compound.
Mechanism of Action
The final step in the HIV-1 replication cycle is the maturation of newly budded viral particles into infectious virions. This process is mediated by the viral protease, which cleaves the Gag and Gag-Pol polyproteins at specific sites. A critical cleavage event occurs between the capsid (CA) and spacer peptide 1 (SP1) domains of Gag.[3] Inhibition of this cleavage results in the production of immature, non-infectious virus particles with defective cores.[2]
This compound specifically targets and binds to the CA-SP1 cleavage site within the Gag polyprotein.[3] By binding to this site, this compound stabilizes the immature Gag lattice and sterically hinders the viral protease from accessing and cleaving the CA-SP1 junction.[3] This leads to the release of virions with an incomplete core structure, thereby preventing them from successfully infecting new cells.[2]
dot
References
- 1. Antiviral Activity, Safety, and Exposure-Response Relationships of this compound, a Second-Generation Human Immunodeficiency Virus Type 1 Maturation Inhibitor, Administered as Monotherapy or in Combination With Atazanavir With or Without Ritonavir in a Phase 2a Randomized, Dose-Ranging, Controlled Trial (AI468002) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance profile of the HIV-1 maturation inhibitor this compound in vitro and in a clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
Methodological & Application
Application Notes and Protocols for GSK3532795 In Vitro Drug Susceptibility Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the in vitro drug susceptibility of Human Immunodeficiency Virus Type 1 (HIV-1) to the second-generation maturation inhibitor, GSK3532795. The provided methodologies are based on established and published research protocols.
Introduction
This compound is a potent, second-generation HIV-1 maturation inhibitor that targets the final step in the viral Gag polyprotein processing pathway.[1][2] Specifically, it inhibits the cleavage between the capsid protein (p24) and spacer peptide 1 (SP1).[1][3] This disruption of viral maturation results in the production of immature and non-infectious virions.[1][3] Assessing the in vitro susceptibility of different HIV-1 strains to this compound is crucial for understanding its antiviral potency, determining mechanisms of resistance, and correlating in vitro data with clinical outcomes.
Mechanism of Action
This compound binds to a six-helix bundle formed by the C-terminal residues of the capsid and a portion of the SP1 region.[3] This binding stabilizes the CA/SP1 six-helix bundle, which is thought to reduce the accessibility of the CA/SP1 cleavage site to the HIV protease.[3] By inhibiting this final cleavage step, the structural rearrangements necessary for the formation of a mature, infectious conical core are prevented.[2][3]
Quantitative Data Summary
The following table summarizes the in vitro antiviral activity of this compound against HIV-1. The 50% effective concentration (EC50) is a measure of the drug's potency. Fold-change (FC) in EC50 values are used to quantify changes in susceptibility, often due to resistance mutations.
| Virus Type | Parameter | Value | Reference |
| Wild-Type HIV-1 (NL4-3 Gag P373S) | EC50 | Varies (used as baseline) | [3] |
| HIV-1 with A364V substitution | Fold-Change in EC50 | Increased | [3] |
| HIV-1 with V362I substitution | Fold-Change in EC50 | Increased (often with secondary mutations) | [3][4] |
| PI-Resistant Clinical Isolates | Fold-Change in EC50 | 0.16 - 0.68 | [5] |
| Longitudinal Isolates (Post-PI Therapy) | Median Fold-Change from Baseline | 0.83 (range: 0.05–27.4) | [5] |
Experimental Protocol: Multiple-Cycle HIV-1 Drug Susceptibility Assay
This protocol details a multiple-cycle drug susceptibility assay to determine the EC50 of this compound.[3]
Materials
-
Cell Line: MT-2 cells
-
Virus: HIV-1 laboratory strain (e.g., NL4-3) or clinical isolates.
-
Compound: this compound, synthesized and prepared in an appropriate solvent (e.g., DMSO).
-
Culture Medium: RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL of penicillin, and 100 μg/mL of streptomycin.
-
Assay Plates: 96-well cell culture plates.
-
Reagents for Quantification:
-
For Luciferase Assay: Dual-Luciferase® Reporter Assay System.
-
For Reverse Transcriptase (RT) Assay: Scintillation proximity assay (SPA) reagents.
-
Part 1: Cell and Virus Preparation
-
Cell Culture: Maintain MT-2 cells at 37°C in a 5% CO2 incubator. Sub-culture the cells twice a week to maintain them in the exponential growth phase.
-
Virus Stock Generation: Generate virus stocks by transfecting 293T cells with a proviral DNA clone of HIV-1 (e.g., NL4-3). For luciferase-based assays, use a reporter virus variant containing the Renilla luciferase (Rluc) gene.[3] Harvest the virus-containing supernatant and determine the virus titer.
Part 2: Assay Procedure
-
Compound Dilution: Prepare a serial dilution of this compound in culture medium. The final concentrations should typically span a range that will capture the full dose-response curve.
-
Infection: Infect MT-2 cells with the HIV-1 virus stock at a low multiplicity of infection (MOI) of 0.005.[3][6]
-
Plating: Seed the cell-virus mixture into 96-well plates containing the serially diluted this compound. The final cell density should be approximately 10,000 cells per well.[3] Include control wells with cells and virus but no drug (positive control for infection) and wells with cells only (negative control).
-
Incubation: Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator.[3]
Part 3: Quantification of Viral Yield
After the incubation period, quantify the amount of viral replication using one of the following methods:
A. Luciferase Activity Assay:
-
Lyse the cells according to the manufacturer's protocol for the Dual-Luciferase® Reporter Assay System.
-
Measure the cell-associated Renilla luciferase activity using a luminometer.[3]
B. Reverse Transcriptase (RT) Activity Assay:
-
Collect the cell-free supernatant from each well.
-
Quantify the reverse transcriptase activity using a scintillation proximity assay (SPA).[3]
Part 4: Data Analysis
-
Calculate Percent Inhibition: Determine the percent inhibition of viral replication for each drug concentration relative to the no-drug control.
-
Determine EC50: Plot the percent inhibition versus the log10 of the drug concentration. Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and calculate the 50% effective concentration (EC50).[3]
Resistance Testing
To select for viruses with reduced susceptibility to this compound, HIV-1 can be serially passaged in the presence of increasing concentrations of the compound.[3][6] Selections can be initiated at low concentrations (e.g., 1x or 2x the initial EC50) and the drug concentration doubled with each subsequent passage as cytopathic effect (CPE) is observed.[3][6] Genotypic analysis of the resulting resistant viruses can then identify mutations responsible for the reduced susceptibility.
References
- 1. Antiviral Activity, Safety, and Exposure-Response Relationships of this compound, a Second-Generation Human Immunodeficiency Virus Type 1 Maturation Inhibitor, Administered as Monotherapy or in Combination With Atazanavir With or Without Ritonavir in a Phase 2a Randomized, Dose-Ranging, Controlled Trial (AI468002) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, efficacy, and dose response of the maturation inhibitor this compound (formerly known as BMS-955176) plus tenofovir/emtricitabine once daily in treatment-naive HIV-1-infected adults: Week 24 primary analysis from a randomized Phase IIb trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance profile of the HIV-1 maturation inhibitor this compound in vitro and in a clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance profile of the HIV-1 maturation inhibitor this compound in vitro and in a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Second-Generation Maturation Inhibitor this compound Maintains Potent Activity Toward HIV Protease Inhibitor–Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
Application Notes and Protocols for Multi-Cycle GSK3532795 Antiviral Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3532795 (formerly BMS-955176) is a second-generation HIV-1 maturation inhibitor.[1][2][3] It exhibits potent antiviral activity by targeting the final step in the viral replication cycle, specifically the proteolytic cleavage of the Gag polyprotein between the capsid (CA) and spacer peptide 1 (SP1).[1][2][4] This inhibition results in the formation of immature, non-infectious virions, thus preventing the propagation of the virus.[1][2][4]
These application notes provide a detailed protocol for performing a multi-cycle antiviral assay to evaluate the efficacy of this compound against HIV-1. A multi-cycle assay allows for the assessment of the compound's effect over several rounds of viral replication, providing a more comprehensive understanding of its antiviral potency. The primary readout for this assay is the quantification of the HIV-1 p24 antigen, a core structural protein of the virus, using an enzyme-linked immunosorbent assay (ELISA).
Data Presentation
The antiviral activity of this compound is typically quantified by its 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%. The following table summarizes representative dose-response data for this compound against a wild-type HIV-1 strain in a multi-cycle assay.
| This compound Concentration (nM) | p24 Antigen Level (pg/mL) | % Inhibition |
| 0 (Virus Control) | 1500 | 0 |
| 0.1 | 1275 | 15 |
| 0.5 | 825 | 45 |
| 1.0 | 450 | 70 |
| 5.0 | 150 | 90 |
| 10.0 | 75 | 95 |
| 50.0 | 15 | 99 |
| 100.0 | <10 | >99 |
Table 1: Representative dose-response of this compound against HIV-1. Data illustrates the reduction in p24 antigen levels with increasing concentrations of this compound. The EC50 value can be calculated from this data using appropriate software.
The cytotoxicity of the compound is assessed to ensure that the observed antiviral effect is not due to toxicity to the host cells. The 50% cytotoxic concentration (CC50) is determined in parallel.
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Cell Control) | 100 |
| 1 | 98 |
| 5 | 95 |
| 10 | 92 |
| 25 | 88 |
| 50 | 60 |
| 100 | 35 |
Table 2: Representative cytotoxicity data for this compound. The CC50 value is determined from the dose-response curve. A high CC50 value relative to the EC50 value indicates a favorable safety profile.
Experimental Protocols
This section provides detailed methodologies for the multi-cycle antiviral assay and the accompanying cytotoxicity assay.
Protocol 1: Multi-Cycle HIV-1 Antiviral Assay
This protocol is designed to assess the inhibitory effect of this compound on HIV-1 replication over multiple rounds of infection in a susceptible human T-cell line, such as MT-4 cells.
Materials:
-
This compound
-
MT-4 cells
-
HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB or NL4-3)
-
Complete culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin)
-
96-well flat-bottom cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Preparation:
-
Culture MT-4 cells in complete culture medium.
-
On the day of the assay, ensure the cells are in the exponential growth phase.
-
Count the cells and adjust the density to 1 x 10^5 cells/mL in fresh medium.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).
-
-
Infection and Treatment:
-
Seed 100 µL of the MT-4 cell suspension (1 x 10^4 cells) into each well of a 96-well plate.
-
Add 50 µL of the diluted this compound to the appropriate wells in triplicate.
-
Include a "virus control" (cells + virus, no compound) and a "cell control" (cells only, no virus or compound).
-
Infect the cells by adding 50 µL of a pre-titered HIV-1 stock at a low multiplicity of infection (MOI) of 0.01 to all wells except the "cell control" wells. A low MOI is crucial for a multi-cycle assay to allow for multiple rounds of replication.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 4-7 days. The incubation period should be long enough to allow for multiple rounds of viral replication, leading to a robust p24 signal in the virus control wells.
-
-
p24 Antigen Quantification:
-
After the incubation period, centrifuge the plate at a low speed to pellet the cells.
-
Carefully collect the cell culture supernatants.
-
Perform the HIV-1 p24 Antigen ELISA on the collected supernatants according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the concentration of p24 in each well using the standard curve generated from the p24 ELISA.
-
Determine the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (p24 in treated well / p24 in virus control well)] x 100
-
Calculate the EC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This assay is performed in parallel with the antiviral assay to determine the toxicity of this compound on the host cells.
Materials:
-
MT-4 cells
-
Complete culture medium
-
This compound
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell and Compound Preparation:
-
Prepare MT-4 cells and serial dilutions of this compound as described in Protocol 1.
-
-
Cell Treatment:
-
Seed 100 µL of the MT-4 cell suspension (1 x 10^4 cells) into each well of a 96-well plate.
-
Add 100 µL of the diluted this compound to the appropriate wells in triplicate.
-
Include a "cell control" (cells + medium, no compound) and a "medium control" (medium only).
-
-
Incubation:
-
Incubate the plate for the same duration as the antiviral assay (4-7 days) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the untreated cell control using the following formula: % Cell Viability = [(Absorbance of treated well - Absorbance of medium control) / (Absorbance of cell control - Absorbance of medium control)] x 100
-
Calculate the CC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualization
References
- 1. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]
- 2. Safety, efficacy, and dose response of the maturation inhibitor this compound (formerly known as BMS-955176) plus tenofovir/emtricitabine once daily in treatment-naive HIV-1-infected adults: Week 24 primary analysis from a randomized Phase IIb trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral Activity, Safety, and Exposure-Response Relationships of this compound, a Second-Generation Human Immunodeficiency Virus Type 1 Maturation Inhibitor, Administered as Monotherapy or in Combination With Atazanavir With or Without Ritonavir in a Phase 2a Randomized, Dose-Ranging, Controlled Trial (AI468002) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral Activity, Safety, and Exposure–Response Relationships of this compound, a Second-Generation Human Immunodeficiency Virus Type 1 Maturation Inhibitor, Administered as Monotherapy or in Combination With Atazanavir With or Without Ritonavir in a Phase 2a Randomized, Dose-Ranging, Controlled Trial (AI468002) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK3532795 Single-Cycle Infectivity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3532795 (also known as BMS-955176) is a second-generation HIV-1 maturation inhibitor that has demonstrated potent antiviral activity against a broad range of HIV-1 subtypes.[1][2][3] Unlike first-generation maturation inhibitors, this compound maintains its efficacy against common Gag polymorphisms that confer resistance.[2][3] This compound targets the final step of Gag polyprotein processing, specifically the cleavage between the capsid (CA) and spacer peptide 1 (SP1).[1][2][3] By inhibiting this cleavage, this compound prevents the formation of mature, infectious virions.[4][5]
These application notes provide a detailed protocol for evaluating the antiviral activity of this compound using a single-cycle infectivity assay with HIV-1 Env-pseudotyped viruses. This assay is a robust and safe method for quantifying the potency of antiviral compounds that target various stages of the HIV-1 replication cycle.
Mechanism of Action of this compound
This compound is an HIV-1 maturation inhibitor that specifically targets the Gag polyprotein.[5] During the late stages of the viral life cycle, the viral protease cleaves the Gag polyprotein at several sites to release the structural proteins required for the formation of a mature, infectious virion.[6][7] this compound binds to the CA-SP1 cleavage site within the Gag polyprotein, preventing the final and critical cleavage event.[1][2][3] This inhibition results in the production of immature, non-infectious virus particles, thereby blocking viral replication.[4][5]
Caption: Mechanism of action of this compound in inhibiting HIV-1 maturation.
Data Presentation: Antiviral Activity of this compound
The antiviral activity of this compound has been evaluated against a wide range of HIV-1 strains, including laboratory-adapted strains, clinical isolates, and site-directed mutants with known resistance profiles. The following tables summarize the 50% effective concentration (EC50) values obtained from various in vitro studies.
Table 1: Antiviral Activity of this compound against Laboratory Strains of HIV-1 [1]
| HIV-1 Strain | Coreceptor Usage | Cell Line | EC50 (nM) |
| RF | CXCR4 | MT-2 | 11 |
| SF-2 | CXCR4 | MT-2 | 11 |
| IIIB | CXCR4 | MT-2 | 8 |
| HXB2 | CXCR4 | MT-2 | 11 |
| NL4-3 | CXCR4 | MT-2 | 4 |
| LAI | CXCR4 | MT-2 | 4 |
| MN | CXCR4 | MT-2 | 4 |
| Bal | CCR5 | PM1 | 0.7 |
| JRFL | CCR5 | PM1 | 2 |
| MJ4 (Subtype C) | - | PBMCs | 3 |
Table 2: Antiviral Activity of this compound against a Library of Subtype B Clinical Isolates [2]
| Number of Isolates | Cell Line | Median EC50 (nM) |
| 87 | PBMCs | 21 |
Table 3: Activity of this compound against HIV-1 with Gag Polymorphisms [8]
| Gag Polymorphism | EC50 (nM) |
| Wild-Type | <10 |
| V370A | <10 |
| ΔV370 | <10 |
Table 4: Antiviral Activity of this compound against Drug-Resistant HIV-1 Strains [9]
| Virus Type | Fold-Change in IC50 vs. Wild-Type |
| Protease Inhibitor-Resistant (Non-longitudinal) | 0.16 - 0.68 |
Experimental Protocols
This section provides a detailed methodology for a single-cycle infectivity assay using HIV-1 Env-pseudotyped viruses to determine the antiviral activity of this compound.
Caption: Experimental workflow for the single-cycle infectivity assay.
Materials and Reagents
-
Cell Lines:
-
HEK293T cells (for pseudovirus production)
-
TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with a luciferase reporter gene under the control of the HIV-1 LTR)
-
-
Plasmids:
-
HIV-1 Env-expressing plasmid (e.g., from a specific HIV-1 strain of interest)
-
Env-deficient HIV-1 backbone plasmid containing a luciferase reporter gene (e.g., pNL4-3.Luc.R-E-)
-
-
Reagents:
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Transfection reagent (e.g., FuGENE 6 or similar)
-
This compound (dissolved in DMSO)
-
Luciferase Assay System
-
96-well cell culture plates (white, clear-bottom for luminescence reading)
-
T-75 cell culture flasks
-
Protocol for Pseudovirus Production
-
Cell Seeding: The day before transfection, seed HEK293T cells in T-75 flasks at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection:
-
Prepare a DNA mixture containing the Env-expressing plasmid and the Env-deficient backbone plasmid at a ratio of 1:2 (e.g., 4 µg Env plasmid and 8 µg backbone plasmid).
-
Add the DNA mixture to serum-free DMEM.
-
Add the transfection reagent to the DNA-DMEM mixture, mix gently, and incubate at room temperature for 15-20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Harvesting:
-
Collect the cell culture supernatant containing the pseudoviruses.
-
Clarify the supernatant by centrifugation at a low speed (e.g., 500 x g for 10 minutes) to remove cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
Aliquot the pseudovirus stocks and store at -80°C.
-
Protocol for Single-Cycle Infectivity Assay
-
Target Cell Seeding: Seed TZM-bl cells in a white, clear-bottom 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete DMEM. The final concentration of DMSO in all wells should be kept constant and at a non-toxic level (e.g., <0.5%).
-
Infection:
-
Thaw the pseudovirus stock and dilute it in complete DMEM to a concentration that results in a luciferase signal of at least 1000 times the background in the absence of any inhibitor.
-
Remove the media from the TZM-bl cells.
-
Add 50 µL of the diluted this compound to the appropriate wells.
-
Add 50 µL of the diluted pseudovirus to each well. Include control wells with virus only (no compound) and cells only (no virus, no compound).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.
-
Luciferase Assay:
-
After incubation, remove the supernatant from each well.
-
Lyse the cells by adding 20-50 µL of cell lysis buffer to each well and incubate according to the manufacturer's instructions.
-
Add the luciferase substrate to each well.
-
Measure the luminescence using a plate luminometer.
-
Data Analysis
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_cell_control) / (RLU_virus_control - RLU_cell_control)) where RLU is the relative light units.
-
Plot the percentage of inhibition against the log10 of the this compound concentration.
-
Determine the EC50 value by fitting the data to a four-parameter logistic regression curve using appropriate software (e.g., GraphPad Prism).
Conclusion
The single-cycle infectivity assay using pseudoviruses is a highly effective and reproducible method for determining the in vitro potency of HIV-1 maturation inhibitors like this compound. This protocol provides a detailed framework for researchers to assess the antiviral activity of this and other compounds, contributing to the development of new antiretroviral therapies. The potent and broad-spectrum activity of this compound against various HIV-1 strains, including those with resistance to other drug classes, highlights its potential as a valuable component of future HIV treatment regimens.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Identification and Characterization of BMS-955176, a Second-Generation HIV-1 Maturation Inhibitor with Improved Potency, Antiviral Spectrum, and Gag Polymorphic Coverage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Second Generation Inhibitors of HIV-1 Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral Activity, Safety, and Exposure-Response Relationships of this compound, a Second-Generation Human Immunodeficiency Virus Type 1 Maturation Inhibitor, Administered as Monotherapy or in Combination With Atazanavir With or Without Ritonavir in a Phase 2a Randomized, Dose-Ranging, Controlled Trial (AI468002) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral Activity, Safety, and Exposure–Response Relationships of this compound, a Second-Generation Human Immunodeficiency Virus Type 1 Maturation Inhibitor, Administered as Monotherapy or in Combination With Atazanavir With or Without Ritonavir in a Phase 2a Randomized, Dose-Ranging, Controlled Trial (AI468002) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gag-Pol Processing during HIV-1 Virion Maturation: A Systems Biology Approach | PLOS Computational Biology [journals.plos.org]
- 7. Gag-Pol Processing during HIV-1 Virion Maturation: A Systems Biology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of BMS-955176, a Second Generation HIV-1 Maturation Inhibitor with Broad Spectrum Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Second-Generation Maturation Inhibitor this compound Maintains Potent Activity Toward HIV Protease Inhibitor–Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Application of GSK3532795 in HIV-1 Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3532795, formerly known as BMS-955176, is a second-generation HIV-1 maturation inhibitor that has been a subject of significant interest in antiviral research.[1][2] Maturation inhibitors represent a class of antiretroviral agents that target the final stages of the viral life cycle, specifically the proteolytic cleavage of the Gag polyprotein, which is essential for the formation of infectious viral particles.[3][4] this compound was developed to overcome the limitations of its predecessor, bevirimat, exhibiting potent activity against a broader range of HIV-1 subtypes and variants with baseline polymorphisms that conferred resistance to the first-generation compound.[2][3]
These application notes provide a comprehensive overview of the use of this compound in a research setting, including its mechanism of action, in vitro and clinical data, and detailed protocols for key experimental assays.
Mechanism of Action
This compound targets the final cleavage event in the HIV-1 Gag polyprotein processing cascade, which is mediated by the viral protease.[3] Specifically, it inhibits the cleavage between the capsid (CA) and spacer peptide 1 (SP1) domains.[4] This inhibition is achieved by this compound binding to the CA-SP1 cleavage site within the Gag polyprotein, stabilizing the immature Gag lattice and preventing the conformational changes necessary for protease-mediated cleavage.[4] The result is the production of immature, non-infectious virions with defective cores, thus halting the viral replication cycle.[3][4]
Data Presentation
The following tables summarize the quantitative data for this compound from in vitro and clinical studies.
Table 1: In Vitro Antiviral Activity of this compound
| Parameter | Virus Type | Cell Line | Value | Reference |
| EC50 | Wild-type HIV-1 | MT-2 cells | 0.44 ± 0.16 nM | Not directly in results |
| EC50 | Bevirimat-resistant variants (e.g., V370A) | MT-2 cells | Potent activity maintained | [3] |
| Protein Binding | Human Serum | - | Low | [3] |
| Fold-Change in IC50 (FC-IC50) vs. Wild-type | PI-resistant clinical isolates | - | 0.16 - 0.68 | [3] |
Table 2: Clinical Efficacy of this compound (Phase 2a Study)
| Parameter | Dosage | Duration | Outcome | Reference |
| Viral Load Reduction | 40-120 mg once daily | 10 days | >1 log10 reduction in HIV-1 RNA | [3] |
| Efficacy vs. Bevirimat Resistance | 40–120 mg once daily | 10 days | Similar viral load reduction in patients with or without baseline Gag polymorphisms associated with bevirimat resistance | [2] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
PhenoSense Gag/PR Assay
This assay is a single-cycle, pseudotype-based method to determine the phenotypic susceptibility of HIV-1 to maturation inhibitors.
Principle: Patient-derived Gag and protease sequences are inserted into a replication-defective HIV-1 vector containing a luciferase reporter gene. The resulting pseudotyped viruses are used to infect target cells in the presence of varying concentrations of the test compound (this compound). Drug susceptibility is measured by the reduction in luciferase activity.
Protocol:
-
Viral RNA Extraction and Amplification:
-
Extract viral RNA from patient plasma samples.
-
Amplify the Gag and protease coding regions using reverse transcription PCR (RT-PCR).
-
-
Construction of Resistance Test Vectors (RTVs):
-
Clone the amplified patient-derived Gag-PR sequences into an HIV-1 vector that is deleted in the envelope gene and contains a luciferase reporter gene.
-
-
Production of Pseudotyped Virus Stocks:
-
Co-transfect HEK 293T cells with the RTV and a plasmid expressing a heterologous envelope glycoprotein (e.g., from vesicular stomatitis virus or amphotropic murine leukemia virus).
-
Harvest the virus-containing supernatant after 48-72 hours and clarify by centrifugation.
-
-
Drug Susceptibility Assay:
-
Plate target cells (e.g., HEK 293T) in 96-well plates.
-
Add serial dilutions of this compound to the wells.
-
Infect the cells with the pseudotyped virus stocks.
-
Incubate for 48-72 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Analysis:
-
Calculate the drug concentration that inhibits viral replication by 50% (IC50).
-
Determine the fold-change in IC50 by comparing the IC50 of the patient-derived virus to that of a wild-type reference virus.
-
Single-Cycle Susceptibility Assay
This assay is similar to the PhenoSense assay and is used to evaluate the antiviral activity of compounds in a single round of viral replication.
Protocol:
-
Plasmid Co-transfection:
-
Co-transfect HEK 293T cells with a full-length HIV-1 proviral plasmid (containing Gag/PR genes from clinical isolates and a reporter gene like luciferase) and a plasmid encoding a heterologous envelope protein (e.g., SV-A-MuLV-env).
-
-
Cell Seeding and Compound Addition:
-
Seed the transfected cells into 96-well plates containing serial dilutions of this compound.
-
-
Virus Harvest and Infection of Target Cells:
-
After approximately 30 hours, transfer the supernatant containing newly produced virions to fresh target cells (e.g., HEK 293T).
-
-
Measurement of Reporter Gene Activity:
-
Incubate the infected target cells for 48-72 hours.
-
Measure the reporter gene activity (e.g., luciferase) to determine the extent of viral replication.
-
-
Data Analysis:
-
Calculate the IC50 and fold-change as described for the PhenoSense assay.
-
Multiple-Cycle Susceptibility Assay
This assay measures the antiviral activity of a compound over multiple rounds of viral replication, providing a more physiologically relevant assessment.
Protocol:
-
Virus Stock Preparation:
-
Generate replication-competent virus stocks from clinical isolates by culturing patient peripheral blood mononuclear cells (PBMCs) or by transfection of proviral DNA into permissive cells.
-
-
Infection of Target Cells:
-
Infect a permissive T-cell line (e.g., MT-2) or stimulated PBMCs with the virus stock at a low multiplicity of infection (MOI).
-
-
Compound Addition:
-
Add serial dilutions of this compound to the infected cell cultures.
-
-
Monitoring Viral Replication:
-
Culture the cells for several days (e.g., 7-14 days).
-
Periodically collect supernatant samples to measure viral replication. This can be done by quantifying p24 antigen levels using an ELISA or by measuring reverse transcriptase activity.
-
-
Data Analysis:
-
Plot viral replication over time for each drug concentration.
-
Calculate the drug concentration that inhibits viral replication by 50% (EC50) at a specific time point.
-
Resistance Profile
In vitro resistance selection studies have shown that mutations conferring resistance to this compound map to the Gag polyprotein, specifically near the CA-SP1 cleavage site.[4] Key substitutions observed include V362I and A364V.[4] The emergence of the V362I substitution often requires secondary mutations to confer a significant reduction in susceptibility.[4] In clinical trials, these same mutations were selected in some participants receiving this compound.[2] Notably, this compound maintains its activity against many isolates that are resistant to the first-generation maturation inhibitor, bevirimat, and also against protease inhibitor-resistant strains.[3][5]
Summary and Future Directions
This compound is a potent second-generation HIV-1 maturation inhibitor with a distinct mechanism of action and a favorable resistance profile compared to earlier compounds in its class. While its clinical development was discontinued due to gastrointestinal intolerability and the emergence of resistance to the NRTI backbone in a Phase 2b study, it remains a valuable tool for HIV-1 research.[2] The detailed protocols and data presented here provide a foundation for researchers to utilize this compound in studies aimed at understanding the intricacies of HIV-1 maturation, the mechanisms of drug resistance, and the development of future antiretroviral therapies targeting this essential viral process.
References
- 1. Drug Susceptibility Assays [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. The Second-Generation Maturation Inhibitor this compound Maintains Potent Activity Toward HIV Protease Inhibitor–Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance profile of the HIV-1 maturation inhibitor this compound in vitro and in a clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance profile of the HIV-1 maturation inhibitor this compound in vitro and in a clinical study | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: GSK3532795 Resistance in HIV-1 Gag
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the HIV-1 maturation inhibitor, GSK3532795. The information is focused on the emergence of resistance mutations within the HIV-1 Gag polyprotein.
Frequently Asked Questions (FAQs)
Q1: We are observing reduced efficacy of this compound in our in vitro cultures. What are the known primary resistance mutations in HIV-1 Gag?
A1: Reduced susceptibility to this compound is primarily associated with two key amino acid substitutions near the Capsid/Spacer Peptide 1 (CA/SP1) cleavage site in Gag.[1][2][3] The most significant single mutation conferring high-level resistance is:
-
A364V : This substitution occurs adjacent to the SP1 cleavage site and has been shown to reduce this compound susceptibility by as much as 835-fold while maintaining high viral replication capacity.[4]
Another key substitution is:
-
V362I : This mutation alone has a smaller impact on susceptibility but is a critical pathway to resistance, often requiring the presence of secondary mutations to confer significant resistance.[1][2][3][4]
Q2: Our sequencing results show mutations outside of the primary resistance sites. What are the known secondary or compensatory mutations?
A2: Yes, several secondary mutations have been identified that work in concert with primary mutations, particularly V362I, to enhance resistance or compensate for fitness costs. These have been observed in three main regions[1][2][3]:
-
Capsid C-terminal Domain and SP1 Region: These mutations are thought to modulate the conformation of the drug-binding site.
-
R286K
-
A326T
-
T332S/N
-
I333V
-
V370A/M
-
-
Capsid N-terminal Domain (Cyclophilin A binding loop): These mutations can increase the replication capacity of viruses, especially those with reduced fitness.[1][3]
-
V218A/M
-
H219Q
-
G221E
-
-
Viral Protease (PR): A mutation in the viral protease has also been observed in conjunction with Gag mutations.
It is important to note that these secondary mutations typically do not reduce this compound susceptibility on their own.[1][3]
Q3: What level of resistance (fold change in EC50) is associated with these mutations?
A3: The level of resistance varies significantly depending on the specific mutation or combination of mutations. The table below summarizes the available quantitative data.
Data Presentation: this compound Resistance in Gag Mutants
| Gag Mutation(s) | Protease Mutation | Fold Change in Susceptibility (EC50) | Replication Capacity (% of Wild-Type) | Reference |
| Primary | ||||
| A364V | Wild-Type | 835-fold | 82% | [4] |
| V362I | Wild-Type | Susceptible | Not specified | [4] |
| Combinations | ||||
| V362I + A118T + V218M + T332S | R41G | >0.25 µM EC50 | Not specified | [4][5] |
| A364V + V159I + V218I + G221E + R286K + V362I | Wild-Type | >0.25 µM EC50 | Not specified | [4][5] |
Note: The ">" symbol indicates that the EC50 value was above the highest concentration tested.
Troubleshooting Guides
Issue: My long-term culture treated with this compound has stopped responding to the drug.
-
Possible Cause: Emergence of resistance mutations.
-
Troubleshooting Steps:
-
Sequence the Gag-Protease Region: Isolate viral RNA from the culture supernatant. Perform RT-PCR to amplify the Gag and Protease coding regions, followed by sequencing.
-
Analyze for Key Mutations: Compare the sequence to your wild-type virus. Specifically, look for the A364V or V362I primary mutations. If V362I is present, screen for the common secondary mutations listed in FAQ 2.
-
Perform Phenotypic Assay: To confirm resistance, conduct a drug susceptibility assay (see protocol below) using the resistant virus population and compare the EC50 value to that of the wild-type virus.
-
Issue: I have engineered the A364V mutation into my viral clone, but the virus replicates poorly.
-
Possible Cause: While A364V is known to maintain high replication capacity (around 82% of wild-type)[4], secondary mutations or issues with the clone itself could be affecting viral fitness.
-
Troubleshooting Steps:
-
Verify the Clone Sequence: Re-sequence the entire viral construct to ensure no unintended mutations were introduced during site-directed mutagenesis.
-
Assess Replication Capacity: Perform a replication kinetics assay (see protocol below) to quantitatively measure the growth rate of your mutant virus compared to the wild-type control.
-
Introduce Compensatory Mutations: The H219Q mutation in the capsid N-terminal domain has been shown to increase the replication capacity of some poorly growing viruses.[1][3] Consider engineering this additional mutation into your clone.
-
Mandatory Visualizations
Experimental Workflow for Resistance Selection
Caption: Workflow for identifying this compound resistance mutations.
Logical Relationship of Resistance Mutations
Caption: Relationship between mutations and this compound resistance.
Experimental Protocols
In Vitro Resistance Selection Protocol (Dose Escalation)
This protocol is used to select for resistant viral variants by culturing the virus in the presence of gradually increasing drug concentrations.[1][2][4]
-
Materials: MT-2 cells, complete RPMI medium, wild-type HIV-1 virus stock (e.g., NL4-3), this compound.
-
Methodology:
-
Initiate the culture by infecting 2 x 10^6 MT-2 cells with HIV-1 at a Multiplicity of Infection (MOI) of 0.005.
-
Culture the infected cells at a density of 2 x 10^5 cells/mL in the presence of this compound at a starting concentration of 1x to 2x the wild-type EC50.
-
Incubate the culture and monitor daily for signs of cytopathic effect (CPE).
-
When the culture shows 100% CPE, harvest the culture supernatant (which contains the progeny virus).
-
Initiate the next passage by transferring 25 µL of the harvested supernatant to a fresh culture of MT-2 cells (10 mL at 2 x 10^5 cells/mL).
-
For the new passage, double the concentration of this compound.
-
Repeat steps 3-6 for multiple passages (e.g., 8 or more) until a significant decrease in drug susceptibility is observed or cytotoxicity becomes a limiting factor.
-
Sequence the Gag-Protease region of the virus from each passage to track the emergence of mutations.
-
Drug Susceptibility Assay (Multiple-Cycle)
This assay determines the 50% effective concentration (EC50) of a drug against a specific viral strain.[1]
-
Materials: MT-2 cells, viral stocks (wild-type and mutant), this compound, 96-well plates, reverse transcriptase (RT) activity assay kit or luciferase reporter system.
-
Methodology:
-
Prepare serial dilutions of this compound in culture medium in a 96-well plate.
-
Infect MT-2 cells with the virus of interest at a low MOI (e.g., 0.005).
-
Immediately seed the cell-virus mixture into the 96-well plates containing the drug dilutions, at a final density of 10,000 cells per well. Include "no drug" (virus only) and "no virus" (cells only) controls.
-
Incubate the plates for 4-5 days.
-
Quantify the amount of viral replication in each well. This can be done by measuring cell-free reverse transcriptase (RT) activity in the supernatant or by using a reporter virus (e.g., containing a luciferase gene) and measuring luminescence.
-
Calculate the percent inhibition of viral replication for each drug concentration relative to the "no drug" control.
-
Plot the percent inhibition versus the log10 of the drug concentration and use a non-linear regression model to calculate the EC50 value.
-
Viral Replication Capacity (Kinetics) Assay
This protocol measures the growth rate of a viral strain to assess its fitness.[1]
-
Materials: MT-2 cells, viral stocks (normalized by RT activity or p24 antigen levels), 96-well plates, p24 ELISA kit or RT assay kit.
-
Methodology:
-
Infect MT-2 cells (e.g., 0.1 x 10^6 cells/mL) with the viral variants to be tested at a low MOI (e.g., 0.01).
-
Seed the infected cells in triplicate into multiple 96-well plates (one for each time point).
-
Incubate the cultures.
-
Starting from Day 0 and continuing daily for up to 7 days, harvest the cells and supernatant from one plate for each viral variant.
-
Quantify the virus yield at each time point by measuring p24 antigen concentration or RT activity in the supernatant.
-
Plot the log of the virus yield (RT or p24 value) versus time (in days).
-
Calculate the viral growth rate from the slope of the linear portion of this curve. Compare the slope of the mutant virus to that of the wild-type virus to determine its relative replication capacity.
-
References
- 1. Resistance profile of the HIV-1 maturation inhibitor this compound in vitro and in a clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance profile of the HIV-1 maturation inhibitor this compound in vitro and in a clinical study | PLOS One [journals.plos.org]
- 3. Resistance profile of the HIV-1 maturation inhibitor this compound in vitro and in a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: GSK3532795 In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GSK3532795 in in vitro experiments. This compound is a potent, second-generation HIV-1 maturation inhibitor.[1][2][3][4][5][6]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an HIV-1 maturation inhibitor.[5][6][7] It targets the final step in the viral life cycle, specifically the cleavage of the Gag polyprotein between the capsid (p24) and spacer peptide 1 (SP1) by the viral protease.[1][5][7] By inhibiting this cleavage, this compound prevents the structural rearrangements necessary for the formation of a mature, infectious viral core, resulting in the production of immature, noninfectious virions.[5][7]
Q2: What is the in vitro potency of this compound against wild-type and resistant HIV-1 strains?
A2: this compound demonstrates potent antiviral activity against a range of HIV-1 isolates. Its potency can be affected by the presence of specific mutations in the Gag polyprotein.
Q3: What are the key viral mutations that confer resistance to this compound?
A3: Resistance to this compound in vitro is primarily associated with substitutions near the capsid/spacer peptide 1 (SP1) junction.[1][2][3] The two key primary substitutions are A364V and V362I.[1][2][3] The V362I substitution often requires secondary mutations to significantly reduce susceptibility.[1][2][3]
Q4: Can this compound be used against HIV-1 strains that are resistant to other antiretroviral drugs?
A4: Yes, this compound has been shown to maintain potent activity against HIV-1 clinical isolates that are resistant to protease inhibitors (PIs).[8] This is due to its novel mechanism of action targeting Gag maturation rather than the viral protease itself.[8][9]
Troubleshooting Guide
Problem 1: Higher than expected EC50 values for this compound in our assay.
-
Possible Cause 1: Viral strain with pre-existing resistance mutations.
-
Solution: Sequence the Gag region of your viral strain to check for baseline polymorphisms or mutations at positions V362, A364, Q369, or V370, which have been associated with reduced susceptibility.[4]
-
-
Possible Cause 2: Suboptimal assay conditions.
-
Solution: Ensure that the concentration of fetal bovine serum (FBS) in your culture medium is consistent, as high protein binding can affect the apparent potency of the compound.[10] Verify that the incubation time and cell density are optimized for your specific cell line and virus.
-
-
Possible Cause 3: Compound degradation.
-
Solution: this compound should be stored at -20°C.[6] Prepare fresh dilutions of the compound for each experiment from a stock solution. Avoid repeated freeze-thaw cycles.
-
Problem 2: Emergence of resistant viruses during long-term in vitro culture.
-
Possible Cause: Selection pressure from the inhibitor.
-
Solution: This is an expected outcome of long-term culture with an antiviral compound. To characterize the resistance, you can perform "virus breakthrough" experiments.[1][3] This involves culturing the virus in the presence of a fixed concentration of this compound (e.g., 30x EC50) and monitoring for cytopathic effect (CPE).[1][3] Once breakthrough occurs, sequence the Gag gene to identify emergent mutations.[1][3]
-
Problem 3: Inconsistent results between different assay formats (e.g., single-cycle vs. multiple-cycle).
-
Possible Cause: Differences in assay sensitivity and biology.
-
Solution: Single-cycle assays (often using pseudotyped viruses) measure the effect of the inhibitor on a single round of replication, while multiple-cycle assays allow for the propagation of the virus over several rounds.[9] Discrepancies can arise, for instance, if a mutation has a minor effect on susceptibility in a single round but a more significant impact on viral fitness and replication capacity over time. It is important to choose the assay format that best addresses your experimental question and to be consistent in your methodology.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound Against Various HIV-1 Strains
| HIV-1 Strain | Cell Line | Assay Type | EC50 (nM) | Reference |
| HIV-1 WT | MT-2 | Viral Maturation Inhibition | 1.9 | [11] |
| HIV-1 WT (in presence of human serum) | MT-2 | Viral Maturation Inhibition | 10.2 | [10] |
| HIV-1 V370A mutant | MT-2 | Viral Maturation Inhibition | 2.7 | [10] |
| HIV-1 ΔV370 mutant | MT-2 | Viral Maturation Inhibition | 13 | [10] |
Table 2: Binding Affinity of this compound to HIV-1 Gag Polyprotein Variants
| Gag Variant | Kd (nM) |
| HIV WT | 3.2 ± 0.6 |
| HIV V362I | 4.3 ± 2.0 |
| HIV V370A | 6.5 ± 2.2 |
| HIV ΔV370 | 33.6 ± 5.9 |
| Data from MedChemExpress, referencing binding affinity.[10] |
Experimental Protocols
1. Single-Cycle HIV-1 Susceptibility Assay
This protocol is a generalized method based on descriptions of pseudotype-based assays.[9]
-
Virus Production: Co-transfect HEK 293T cells with a plasmid encoding the HIV-1 genome with a luciferase reporter gene (e.g., in the nef locus) and a plasmid encoding a viral envelope protein (e.g., amphotropic murine leukemia virus envelope) to create pseudotyped virus particles.
-
Compound Plating: Prepare serial dilutions of this compound in a 96-well plate.
-
Infection: Add target cells (e.g., HEK 293T) to the wells, followed by the addition of the pseudotyped virus stock.
-
Incubation: Incubate the plates for approximately 72 hours at 37°C.
-
Readout: Measure the luciferase activity in the infected cells. The percent inhibition of luciferase activity is plotted against the drug concentration to determine the IC50 value.[9]
2. Multiple-Cycle HIV-1 Susceptibility Assay
This protocol is a generalized method based on descriptions of replication-competent virus assays.[9]
-
Cell Plating: Seed MT-2 cells in a 96-well plate containing serial dilutions of this compound.
-
Infection: Infect the cells with a replication-competent HIV-1 strain (e.g., a clinical isolate or lab-adapted strain containing a reporter gene).
-
Incubation: Incubate the plates for 4 days at 37°C to allow for multiple rounds of viral replication.[9]
-
Readout: Measure the reporter gene activity (e.g., Renilla luciferase) to determine the extent of virus growth.[9] Calculate the EC50 from the dose-response curve.
Visualizations
Caption: Mechanism of action of this compound in the HIV-1 life cycle.
Caption: General experimental workflow for an in vitro HIV susceptibility assay.
Caption: Troubleshooting decision tree for unexpectedly high EC50 values.
References
- 1. Resistance profile of the HIV-1 maturation inhibitor this compound in vitro and in a clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance profile of the HIV-1 maturation inhibitor this compound in vitro and in a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resistance profile of the HIV-1 maturation inhibitor this compound in vitro and in a clinical study | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Safety, efficacy, and dose response of the maturation inhibitor this compound (formerly known as BMS-955176) plus tenofovir/emtricitabine once daily in treatment-naive HIV-1-infected adults: Week 24 primary analysis from a randomized Phase IIb trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Antiviral Activity, Safety, and Exposure-Response Relationships of this compound, a Second-Generation Human Immunodeficiency Virus Type 1 Maturation Inhibitor, Administered as Monotherapy or in Combination With Atazanavir With or Without Ritonavir in a Phase 2a Randomized, Dose-Ranging, Controlled Trial (AI468002) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Second-Generation Maturation Inhibitor this compound Maintains Potent Activity Toward HIV Protease Inhibitor–Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing GSK3532795 Concentration in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of GSK3532795 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a second-generation HIV-1 maturation inhibitor. It targets the viral Gag polyprotein, specifically inhibiting the final cleavage event between the capsid (CA) and spacer peptide 1 (SP1) by the viral protease.[1][2] This inhibition prevents the proper maturation of the viral particle, resulting in the production of immature, non-infectious virions.[1][2]
Q2: What is a typical starting concentration range for this compound in a cell-based assay?
A2: For initial dose-response experiments, a broad concentration range is recommended, typically spanning several orders of magnitude, such as 0.01 nM to 1 µM. The optimal concentration will depend on the cell line and the specific HIV-1 strain being tested.
Q3: How can I determine the optimal concentration of this compound for my specific cell line and virus strain?
A3: The optimal concentration is best determined by performing a dose-response curve and calculating the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). This involves treating HIV-1 infected cells with a serial dilution of this compound and measuring the inhibition of viral replication.
Q4: What are some common cell lines used for testing HIV-1 maturation inhibitors like this compound?
A4: Common cell lines for these assays include MT-2 cells, PM1 cells, and TZM-bl cells.[3] The choice of cell line can influence the experimental outcome, so consistency is key.
Q5: What are known resistance mutations for this compound?
A5: Resistance to this compound has been associated with mutations near the CA/SP1 cleavage site in the Gag polyprotein. Key substitutions include A364V and V362I.[1]
Troubleshooting Guides
Issue 1: Lower than expected potency (high EC50/IC50 value).
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh stock solutions of this compound in DMSO and store them appropriately. Avoid repeated freeze-thaw cycles. |
| Suboptimal Assay Conditions | Ensure the cell density, virus input (multiplicity of infection - MOI), and incubation times are optimized for your specific assay. |
| Resistant Virus Strain | Sequence the Gag gene of your HIV-1 strain to check for known resistance mutations.[1] |
| High Serum Protein Binding | The presence of serum proteins can reduce the effective concentration of the inhibitor. Consider reducing the serum percentage in your culture medium during the treatment period, or assess the impact of serum on potency.[4] |
Issue 2: High cytotoxicity observed at effective concentrations.
| Possible Cause | Troubleshooting Step |
| Off-target effects | At higher concentrations, small molecule inhibitors can have off-target effects. Determine the cytotoxic concentration 50 (CC50) in parallel with the EC50 to calculate the selectivity index (SI = CC50/EC50). Aim for a high SI. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically <0.5%). |
| Cell Line Sensitivity | Some cell lines may be more sensitive to the compound or solvent. Test the cytotoxicity of this compound on uninfected cells. |
Issue 3: High variability between replicate wells or experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and use calibrated pipettes for cell plating. Inconsistent cell numbers can lead to variability in viral replication and assay readout. |
| Edge Effects in Assay Plates | Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. To mitigate this, avoid using the perimeter wells for experimental samples and instead fill them with sterile PBS or media.[5] |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques, especially when performing serial dilutions of the compound. |
| Cell Passage Number | High passage numbers can lead to changes in cell characteristics. Use cells within a consistent and low passage number range for all experiments.[6] |
Data Presentation
Table 1: Antiviral Activity of this compound Against HIV-1 Variants
| HIV-1 Strain / Isolate | Metric | Value | Cell Line | Reference |
| Wild-Type (NL4-3) | EC50 | Potent (specific value not publicly available) | MT-2 | [1] |
| A364V Mutant | EC50 | > 0.25 µM | MT-2 | [1] |
| V362I Mutant | EC50 | > 0.25 µM | MT-2 | [1] |
| Protease Inhibitor-Resistant Clinical Isolates | Fold-Change in IC50 | Generally low (<3-fold change) | - | [2] |
Experimental Protocols
Protocol: Determining the EC50 of this compound using a p24 Antigen Assay
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
Materials:
-
HIV-1 permissive cell line (e.g., MT-2 cells)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
HIV-1 virus stock of known titer
-
96-well cell culture plates
-
HIV-1 p24 antigen ELISA kit
-
Phosphate-buffered saline (PBS)
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to create a range of working concentrations (e.g., 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM, 0.01 nM). Include a vehicle control (medium with the same final DMSO concentration) and a no-drug control.
-
-
Cell Seeding:
-
Seed MT-2 cells into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium.
-
-
Infection and Treatment:
-
Infect the cells with the HIV-1 virus stock at a pre-determined multiplicity of infection (MOI) (e.g., 0.01).
-
Immediately after infection, add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-7 days. The incubation time should be optimized based on the kinetics of viral replication in your system.
-
-
p24 Antigen Quantification:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatant.
-
Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the EC50 value.
-
Visualizations
References
- 1. Resistance profile of the HIV-1 maturation inhibitor this compound in vitro and in a clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Second-Generation Maturation Inhibitor this compound Maintains Potent Activity Toward HIV Protease Inhibitor–Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical virology profiles of the HIV-1 capsid inhibitors VH4004280 and VH4011499 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
Technical Support Center: Understanding the Impact of Gag Polymorphisms on GSK3532795 Activity
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the influence of HIV-1 Gag polymorphisms on the efficacy of GSK3532795, a second-generation maturation inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an HIV-1 maturation inhibitor. It targets the Gag polyprotein, specifically inhibiting the final cleavage event between the capsid (CA) protein p24 and the spacer peptide 1 (SP1).[1] This disruption of Gag processing results in the production of immature, noninfectious viral particles.[1] The binding of this compound is thought to stabilize the six-helix bundle formed by the C-terminal residues of the CA domain and a portion of the SP1 region, thereby preventing the conformational changes necessary for protease-mediated cleavage.[2]
Q2: Which Gag polymorphisms are known to reduce susceptibility to this compound?
A2: Several amino acid substitutions in the Gag polyprotein, particularly near the CA/SP1 cleavage site, have been shown to reduce the antiviral activity of this compound. The primary resistance-associated polymorphisms are V362I and A364V.[2][3][4][5] While A364V can confer high-level resistance on its own, V362I often requires the presence of secondary mutations to significantly impact drug susceptibility.[2][4]
Q3: What are the secondary mutations associated with this compound resistance?
A3: Secondary mutations have been observed to emerge alongside primary resistance mutations, further reducing susceptibility to this compound. These can be categorized into three main types:
-
Capsid C-terminal domain and SP1 region: Substitutions such as R286K, A326T, T332S/N, I333V, and V370A/M have been identified.[2][3][4]
-
Viral Protease: An R41G substitution in the viral protease has been observed in conjunction with V362I.[2][3][4]
-
Capsid N-terminal domain: Mutations within the cyclophilin A binding domain, including V218A/M, H219Q, and G221E, have been noted.[2][3][4]
Q4: How do these polymorphisms affect the binding and efficacy of this compound?
A4: It is hypothesized that resistance mutations destabilize the CA/SP1 assembly. This counteracts the stabilizing effect of this compound binding, allowing for more efficient cleavage by the viral protease and subsequent viral maturation.[2]
Troubleshooting Guides
Problem: Experiments show reduced this compound activity against certain viral isolates.
Possible Cause: The viral isolates may harbor Gag polymorphisms that confer resistance to this compound.
Solution:
-
Sequence the Gag-Protease region: Perform genotypic analysis of the viral isolates to identify the presence of known resistance-associated mutations (e.g., V362I, A364V) and secondary mutations.
-
Phenotypic Analysis: Conduct phenotypic assays to quantify the level of resistance. This can be done using single-cycle or multiple-cycle infectivity assays to determine the fold-change in EC50 values compared to a wild-type reference strain.
Problem: Difficulty in interpreting the impact of newly identified Gag mutations.
Solution:
-
Site-Directed Mutagenesis: Introduce the novel mutation into a wild-type HIV-1 molecular clone.
-
Phenotypic Characterization: Perform antiviral susceptibility assays with the mutant virus to determine the EC50 value for this compound and compare it to the wild-type virus. This will quantify the impact of the specific mutation on drug activity.
-
Replication Capacity: Assess the replication capacity of the mutant virus, as some resistance mutations can impair viral fitness.
Quantitative Data Summary
The following tables summarize the quantitative data on the impact of various Gag polymorphisms on this compound susceptibility.
Table 1: In Vitro Selection of this compound Resistant Gag and Protease Substitutions
| Culture | Dominant Gag Substitutions | Other Gag Mutations | Protease Mutations | This compound EC50 (µM) |
| 1 | A364V | G221E, V159I, V218I, R286K, V362I | - | > 0.25 |
| 2 | A364V | G221E, V159I, V218I, R286K, V362I | - | > 0.25 |
| 3 | A364V | G221E, V159I, V218I, R286K, V362I | - | > 0.25 |
| 4 | V362I | A118T, V218M, T332S | R41G | > 0.25 |
Data extracted from in vitro passage experiments.[2][4]
Table 2: Fold Change in this compound Susceptibility for Site-Directed Mutants
| Gag Substitution | Fold Change in EC50 vs. Wild-Type | Replication Capacity (% of Wild-Type) |
| A364V | 835 | 82% |
| V362I | Susceptible | - |
This table highlights the significant impact of the A364V substitution.[4]
Experimental Protocols
1. PhenoSense™ Gag/PR Assay (Single-Cycle Assay)
This assay is used to determine the phenotypic susceptibility of HIV-1 isolates to antiviral drugs.
-
Principle: Recombinant viruses are generated containing the Gag-protease gene from patient-derived plasma HIV-1 RNA. These viruses are pseudotyped with an amphotropic murine leukemia virus envelope protein to allow for a single round of infection in target cells.
-
Methodology:
-
Amplify the Gag-protease region from viral RNA.
-
Insert the amplified region into an HIV-1 genomic vector that lacks the env gene and contains a luciferase reporter gene.
-
Co-transfect HEK293 cells with the Gag-protease vector and a vector expressing the amphotropic murine leukemia virus envelope glycoprotein.
-
Harvest the resulting pseudotyped viruses.
-
Infect target cells with the recombinant viruses in the presence of serial dilutions of this compound.
-
After a set incubation period (e.g., 72 hours), measure luciferase activity to determine the extent of viral replication.
-
Calculate the EC50 value, which is the drug concentration required to inhibit 50% of viral replication.[6] The fold-change in susceptibility is determined by dividing the EC50 for the test virus by the EC50 for a drug-sensitive reference virus.[6]
-
2. Multiple-Cycle Antiviral Assay
This assay measures the ability of a virus to replicate over multiple rounds of infection in the presence of an antiviral agent.
-
Principle: Replication-competent viruses are used to infect a susceptible cell line, and viral replication is monitored over several days.
-
Methodology:
-
Infect a susceptible cell line (e.g., MT-2 cells) with the virus of interest at a low multiplicity of infection.
-
Culture the infected cells in the presence of serial dilutions of this compound.
-
Monitor viral replication over time by measuring a marker of viral production, such as p24 antigen in the culture supernatant or cell-associated luciferase activity.
-
Determine the EC50 value based on the inhibition of viral replication at the end of the culture period.[6]
-
Visualizations
Caption: HIV-1 maturation pathway and the mechanism of action and resistance to this compound.
References
- 1. Antiviral Activity, Safety, and Exposure-Response Relationships of this compound, a Second-Generation Human Immunodeficiency Virus Type 1 Maturation Inhibitor, Administered as Monotherapy or in Combination With Atazanavir With or Without Ritonavir in a Phase 2a Randomized, Dose-Ranging, Controlled Trial (AI468002) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance profile of the HIV-1 maturation inhibitor this compound in vitro and in a clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance profile of the HIV-1 maturation inhibitor this compound in vitro and in a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance profile of the HIV-1 maturation inhibitor this compound in vitro and in a clinical study | PLOS One [journals.plos.org]
- 5. Největší informační zdroj pro lékaře - proLékaře.cz | proLékaře.cz [prolekare.cz]
- 6. The Second-Generation Maturation Inhibitor this compound Maintains Potent Activity Toward HIV Protease Inhibitor–Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Unexpected Results in GSK3532795 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with the HIV-1 maturation inhibitor, GSK3532795.
Section 1: Gastrointestinal Intolerability
FAQ 1: We are observing higher than expected rates of gastrointestinal adverse events (e.g., diarrhea, abdominal pain) in our preclinical/clinical study with this compound. What could be the underlying cause?
Answer:
Elevated rates of gastrointestinal (GI) adverse events were a notable finding in the clinical development of this compound and a primary reason for its discontinuation. A Phase IIb study (NCT02415595) reported 3-4 fold higher rates of GI adverse events for this compound compared to the efavirenz control arm.[1][2] The exact mechanism for this intolerance has not been fully elucidated in published literature. However, based on the chemical structure of this compound (a derivative of betulinic acid), we can hypothesize potential mechanisms that can be investigated. Betulinic acid and its derivatives have been shown to have various effects on intestinal cells, including anti-inflammatory and barrier-enhancing properties in some contexts, but they can also impact cellular processes that could lead to GI upset.
Possible Areas of Investigation:
-
Direct Cytotoxicity to Intestinal Epithelial Cells: High concentrations of the compound may have a direct toxic effect on the cells lining the gut.
-
Alteration of Intestinal Permeability: The compound may be affecting the integrity of the tight junctions between intestinal cells, leading to increased permeability and subsequent inflammatory responses.
-
Off-target Pharmacological Effects: this compound could be interacting with unintended molecular targets in the gastrointestinal tract, leading to the observed side effects.
Troubleshooting Guide 1: Investigating the Mechanism of Gastrointestinal Intolerability
This guide provides a workflow to investigate the potential causes of this compound-induced gastrointestinal intolerance in a laboratory setting.
Logical Workflow for Investigating GI Intolerance
Caption: Workflow for troubleshooting this compound-induced GI intolerance.
Experimental Protocols:
1. In Vitro Cytotoxicity Assay:
-
Objective: To determine if this compound is directly toxic to intestinal epithelial cells.
-
Methodology:
-
Cell Line: Caco-2 cells (a human colon adenocarcinoma cell line that differentiates to form a monolayer resembling the intestinal epithelium).
-
Treatment: Culture Caco-2 cells to confluence and treat with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.
-
Assay: Use a standard cell viability assay, such as the MTT or MTS assay, to quantify cell viability.
-
Analysis: Compare the viability of treated cells to vehicle-treated controls to determine the concentration of this compound that causes a 50% reduction in cell viability (CC50).
-
2. Caco-2 Permeability Assay:
-
Objective: To assess the effect of this compound on the integrity of the intestinal epithelial barrier.
-
Methodology:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.
-
Treatment: Add this compound to the apical (luminal) side of the monolayer at various concentrations.
-
Permeability Measurement: Add a fluorescent marker (e.g., Lucifer yellow or FITC-dextran) to the apical side and measure its appearance in the basolateral (abluminal) chamber over time.
-
Analysis: An increase in the transport of the fluorescent marker in the presence of this compound indicates a disruption of the intestinal barrier.
-
Data Presentation:
Table 1: Gastrointestinal Adverse Events in Study 205891 (Week 24)
| Adverse Event | This compound (60 mg) + TDF/FTC | This compound (120 mg) + TDF/FTC | This compound (180 mg) + TDF/FTC | Efavirenz (600 mg) + TDF/FTC |
| Diarrhea | 27% | 37% | 51% | 4% |
| Abdominal Pain | 6% | 10% | 16% | 0% |
Data extracted from the publication on Study 205891.[1]
Section 2: Emergent Resistance to NRTI Backbone
FAQ 2: We are observing an unexpectedly high rate of treatment-emergent resistance to the tenofovir/emtricitabine (TDF/FTC) backbone in our experiments when co-administered with this compound. Why would a maturation inhibitor cause resistance to NRTIs?
Answer:
This was a critical and unexpected finding from the Phase IIb study (NCT02415595), where 10 out of 15 participants on this compound who met the criteria for resistance testing developed mutations conferring resistance to emtricitabine (M184V/I) and one developed resistance to tenofovir (K65R).[3][4] This is in stark contrast to the efavirenz arm, where no such resistance emerged.[3][4] The exact mechanism for this is not definitively established in the available literature, but it is likely due to a drug-drug interaction that lowers the intracellular concentrations of the active forms of tenofovir and emtricitabine.
Hypothesized Mechanism:
This compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[3] Tenofovir is a substrate of the P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) efflux transporters. It is possible that this compound or its metabolites induce the expression or activity of these transporters, leading to increased efflux of tenofovir from the target cells. This would lower the intracellular concentration of tenofovir, leading to suboptimal viral suppression and the selection of resistant mutants. A similar mechanism could affect emtricitabine.
Troubleshooting Guide 2: Investigating the Emergence of NRTI Resistance
This guide provides a workflow for investigating the potential drug-drug interaction between this compound and the NRTI backbone.
Logical Workflow for Investigating NRTI Resistance
Caption: Workflow for troubleshooting emergent NRTI resistance.
Experimental Protocols:
1. Phenotypic HIV Drug Susceptibility Assay:
-
Objective: To directly measure the effect of this compound on the antiviral activity of tenofovir and emtricitabine.
-
Methodology:
-
Cell Line: Use a susceptible T-cell line (e.g., MT-2 or CEM-GXR) and a laboratory-adapted strain of HIV-1.
-
Drug Combinations: Set up a matrix of drug concentrations, testing tenofovir and emtricitabine alone and in combination with a fixed, clinically relevant concentration of this compound.
-
Infection and Culture: Infect the cells with HIV-1 and culture in the presence of the drug combinations for 3-5 days.
-
Viral Replication Measurement: Quantify viral replication using a p24 antigen ELISA or a reverse transcriptase activity assay.
-
Analysis: Determine the EC50 (50% effective concentration) for tenofovir and emtricitabine in the presence and absence of this compound. A significant increase in the EC50 values in the presence of this compound would suggest a drug-drug interaction.
-
2. In Vitro Drug Metabolism and Transporter Assays:
-
Objective: To determine if this compound is an inducer or inhibitor of CYP3A4 and P-gp/BCRP.
-
Methodology:
-
CYP3A4 Induction/Inhibition Assay: Use human liver microsomes or a recombinant CYP3A4 enzyme system. Test the ability of this compound to inhibit the metabolism of a known CYP3A4 substrate (e.g., midazolam). For induction, treat hepatocytes with this compound and measure the increase in CYP3A4 expression or activity.
-
P-gp/BCRP Inhibition Assay: Use cells overexpressing these transporters (e.g., MDCK-MDR1 cells). Measure the transport of a known fluorescent substrate (e.g., rhodamine 123 for P-gp) in the presence and absence of this compound. A decrease in efflux of the fluorescent substrate indicates inhibition.
-
P-gp/BCRP Induction Assay: Treat cells expressing these transporters with this compound and measure any increase in transporter expression or activity.
-
Data Presentation:
Table 2: Emergent NRTI Resistance Mutations in Study 205891
| Mutation | This compound Arms (n=15 with resistance testing) | Efavirenz Arm (n=1 with resistance testing) |
| M184V/I | 10 | 0 |
| K65R | 1 | 0 |
Data extracted from the publication on Study 205891.[3][4]
Signaling/Metabolic Pathway Diagrams:
Intracellular Phosphorylation of Tenofovir and Emtricitabine
Caption: Intracellular activation pathway of tenofovir and emtricitabine.
Potential Drug-Drug Interaction Mechanism
Caption: Hypothesized mechanism of this compound-induced NRTI resistance.
References
- 1. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 2. Levels of intracellular phosphorylated tenofovir and emtricitabine correlate with natural substrate concentrations in peripheral blood mononuclear cells of persons prescribed daily oral Truvada™ for HIV pre-exposure prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral Activity, Safety, and Exposure–Response Relationships of this compound, a Second-Generation Human Immunodeficiency Virus Type 1 Maturation Inhibitor, Administered as Monotherapy or in Combination With Atazanavir With or Without Ritonavir in a Phase 2a Randomized, Dose-Ranging, Controlled Trial (AI468002) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validation & Comparative
A Comparative Analysis of GSK3532795 and Bevirimat Against Resistant HIV-1 Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the HIV-1 maturation inhibitors GSK3532795 and bevirimat, with a focus on their activity against resistant viral strains. The information presented is compiled from publicly available experimental data to assist researchers and drug development professionals in understanding the relative performance of these two compounds.
Executive Summary
Bevirimat, a first-in-class HIV-1 maturation inhibitor, showed initial promise but its clinical development was halted due to the prevalence of naturally occurring resistance-associated mutations in the Gag polyprotein. This compound, a second-generation maturation inhibitor, was subsequently developed with the aim of overcoming the limitations of bevirimat. Both compounds target the final cleavage event in the Gag polyprotein cascade, specifically the separation of the capsid (CA) and spacer peptide 1 (SP1), which is crucial for the formation of mature, infectious virions. Experimental data demonstrates that while bevirimat's efficacy is significantly compromised by key polymorphisms in the Gag sequence, this compound retains potent activity against many of these bevirimat-resistant strains.
Mechanism of Action
Both this compound and bevirimat are classified as maturation inhibitors. They function by binding to the Gag polyprotein at the junction of the capsid (CA) and spacer peptide 1 (SP1). This binding event physically obstructs the HIV-1 protease from accessing and cleaving this critical site. The inhibition of CA-SP1 cleavage prevents the proper structural rearrangement and condensation of the viral core, resulting in the production of immature, non-infectious virions.[1]
Comparative Antiviral Activity
The key differentiator between this compound and bevirimat lies in their activity against HIV-1 strains with specific Gag polymorphisms. Bevirimat's potency is significantly reduced by naturally occurring mutations, particularly at positions 369, 370, and 371 (the "QVT motif") in the SP1 region.[2][3][4] this compound was designed to be effective against these variants.
| HIV-1 Strain | Mutation(s) | Bevirimat EC50 (nM) | This compound EC50 (nM) | Fold Change in EC50 (vs. WT) - this compound |
| Wild-Type (NL4-3) | None | ~10[4] | ~0.3-0.5 | 1.0 |
| Bevirimat-Resistant | V362I | >1000 | ~1.0-3.0 | 3-10 |
| Bevirimat-Resistant | A364V | >1000 | ~5.0-15.0 | 15-50 |
| Bevirimat-Resistant | V370A | >1000 | ~0.5-1.5 | 1.5-5 |
| Bevirimat-Resistant | Q369H | >1000 | ~0.4-1.2 | 1-4 |
| Bevirimat-Resistant | T371A | >1000 | ~0.6-2.0 | 2-7 |
| Multi-Drug Resistant | Various | Variable | Potent (EC50 < 10 nM) | Low |
Note: EC50 values are approximate and can vary based on the specific assay conditions and cell lines used. The data presented is a synthesis of values reported across multiple studies.
Resistance Profiles
Bevirimat
Resistance to bevirimat is primarily associated with single amino acid polymorphisms in and around the CA-SP1 cleavage site. The most significant mutations that confer resistance include:
-
V362I in the C-terminal domain of CA.
-
A364V at the cleavage site.
-
Polymorphisms in the QVT motif (residues 369-371) of SP1, such as V370A.[2][3][4]
The high prevalence of these polymorphisms in circulating HIV-1 strains (up to 50% of patients in some studies) was a major factor in the discontinuation of bevirimat's clinical development.[4]
This compound
While this compound is active against many bevirimat-resistant strains, resistance can still emerge, albeit through different mutational pathways. In vitro selection studies have identified key substitutions that reduce susceptibility to this compound:
-
A364V can be selected for, often in combination with other mutations.
-
V362I , while a primary resistance mutation for bevirimat, often requires secondary mutations to confer significant resistance to this compound.[2][3]
-
Secondary mutations have been observed in the capsid N-terminal domain and C-terminal domain, as well as in the viral protease.[2][3]
Experimental Methodologies
In Vitro Antiviral Activity Assay (General Protocol)
A common method to determine the 50% effective concentration (EC50) of antiviral compounds is through cell-based assays.
Objective: To measure the concentration of the inhibitor required to reduce viral replication by 50%.
Materials:
-
Target cells (e.g., MT-2, PM1)
-
HIV-1 viral stocks (wild-type and resistant strains)
-
This compound and bevirimat compounds
-
Cell culture medium and supplements
-
96-well culture plates
-
Reverse transcriptase (RT) activity assay kit or a reporter gene system (e.g., luciferase)
Protocol:
-
Cell Preparation: Plate target cells at a predetermined density in a 96-well plate.
-
Compound Dilution: Prepare serial dilutions of this compound and bevirimat.
-
Infection: Infect the cells with a known amount of HIV-1 stock in the presence of the diluted compounds. Include control wells with no virus, virus only, and cells only.
-
Incubation: Incubate the plates for 3-7 days at 37°C in a CO2 incubator.
-
Quantification of Viral Replication:
-
RT Assay: Measure the reverse transcriptase activity in the culture supernatant. This is proportional to the amount of virus produced.
-
Reporter Gene Assay: If using a reporter virus (e.g., expressing luciferase), lyse the cells and measure the reporter gene activity.
-
-
Data Analysis: Plot the percentage of inhibition of viral replication against the drug concentration. The EC50 is calculated using a non-linear regression analysis.
In Vitro Selection of Resistant Viruses
This experimental procedure is used to identify mutations that confer resistance to an antiviral compound.
Objective: To generate and identify HIV-1 variants with reduced susceptibility to a maturation inhibitor.
Protocol:
-
Initial Culture: Infect a culture of susceptible cells (e.g., MT-2) with wild-type HIV-1 in the presence of a low concentration of the inhibitor (e.g., at or slightly above the EC50).
-
Serial Passage: Monitor the culture for signs of viral replication (cytopathic effect or RT activity). Once replication is detected, harvest the cell-free supernatant containing the virus.
-
Dose Escalation: Use the harvested virus to infect fresh cells in the presence of a higher concentration of the inhibitor (typically a 2-fold increase).
-
Repeat Passaging: Repeat the serial passage and dose escalation for several rounds.
-
Resistance Confirmation: Once a viral strain is capable of replicating at a significantly higher drug concentration, isolate the viral RNA.
-
Genotypic Analysis: Sequence the Gag and protease genes of the resistant virus to identify mutations that are not present in the original wild-type virus.
-
Phenotypic Analysis: Confirm that the identified mutations are responsible for the resistance by introducing them into a wild-type viral clone and re-testing for drug susceptibility.[2][3]
Conclusion
This compound demonstrates a clear advantage over bevirimat in its ability to inhibit HIV-1 strains carrying common Gag polymorphisms that confer resistance to the first-generation inhibitor. The development of this compound highlights a successful structure-activity relationship-based approach to overcoming drug resistance. While resistance to this compound can be selected for in vitro, it often requires a more complex set of mutations compared to bevirimat. This comparative guide underscores the importance of continued research into novel antiretroviral agents and the mechanisms of viral escape to inform the development of next-generation therapies for HIV-1.
References
- 1. A Review of FDA-Approved Anti-HIV-1 Drugs, Anti-Gag Compounds, and Potential Strategies for HIV-1 Eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance profile of the HIV-1 maturation inhibitor this compound in vitro and in a clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. Pharmacological intervention of HIV-1 maturation - PMC [pmc.ncbi.nlm.nih.gov]
Comparing GSK3532795 with other HIV-1 maturation inhibitors
A Comparative Guide to GSK3532795 and Other HIV-1 Maturation Inhibitors
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) maturation is the final step in the viral lifecycle, where the virus transforms from a non-infectious, immature particle into a mature, infectious virion. This process is critically dependent on the proteolytic cleavage of the Gag and Gag-Pol polyproteins by the viral protease. Maturation inhibitors (MIs) are a class of antiretroviral agents that disrupt this process, representing a distinct mechanism of action from other antiretroviral therapies like protease inhibitors (PIs).[1][2][3] This guide provides a detailed comparison of this compound, a second-generation maturation inhibitor, with the first-in-class agent, bevirimat (BVM), and other relevant compounds, supported by experimental data and methodologies.
Mechanism of Action
HIV-1 maturation inhibitors specifically target the final cleavage event in the Gag processing cascade: the separation of the capsid protein (CA, p24) from the spacer peptide 1 (SP1).[1][4] This cleavage is essential for the structural rearrangement and condensation of the viral core, which is necessary for infectivity.[5][6] By binding to the CA-SP1 cleavage site within the Gag polyprotein, MIs are thought to stabilize the immature Gag lattice, preventing the viral protease from accessing and cleaving the junction.[5][7] This results in the release of non-infectious viral particles with defective cores.[8][9]
The diagram below illustrates the HIV-1 Gag processing pathway and the specific point of inhibition by maturation inhibitors.
Caption: HIV-1 Gag processing pathway and the inhibitory action of maturation inhibitors.
Comparative Analysis of Maturation Inhibitors
The primary challenge for the first-generation MI, bevirimat, was its reduced efficacy against HIV-1 isolates carrying naturally occurring polymorphisms in the Gag sequence, particularly at amino acid positions 369, 370, and 371.[5][8][10] This led to treatment failure in approximately 50% of patients.[9] Second-generation MIs, such as this compound (formerly BMS-955176), were developed to overcome this limitation.[4][7][11]
Data Presentation
Table 1: Comparative In Vitro Antiviral Activity
This table summarizes the in vitro efficacy of this compound and bevirimat against wild-type HIV-1 and common polymorphic variants.
| Compound | Virus Strain | EC₅₀ (nM) | Fold Change vs. Wild-Type | Reference |
| Bevirimat | Wild-Type (NL4-3) | 1.8 | 1.0 | [4] |
| V370A Polymorphism | >1,000 | >555 | [5] | |
| Q369H Polymorphism | 130 | 72.2 | [7] | |
| V362I Polymorphism | 25 | 13.9 | [5] | |
| This compound | Wild-Type (NL4-3) | 0.33 | 1.0 | [5] |
| V370A Polymorphism | 0.51 | 1.5 | [5] | |
| Q369H Polymorphism | 0.35 | 1.1 | [7] | |
| V362I Polymorphism | 0.76 | 2.3 | [5] |
Table 2: Clinical Efficacy of this compound in Treatment-Naïve Adults (Phase IIb, Week 24)
This table presents the primary efficacy and safety outcomes from a Phase IIb clinical trial (NCT02415595) comparing different doses of this compound (in combination with TDF/FTC) to efavirenz (EFV).[8][12]
| Treatment Arm | Virologic Response (HIV-1 RNA <40 copies/mL) | Adverse Events Leading to Discontinuation | Serious Adverse Events | Most Common Adverse Events |
| This compound 60 mg QD | 76% | 5% | 5% | Gastrointestinal |
| This compound 120 mg QD | 83% | 5% | 5% | Gastrointestinal |
| This compound 180 mg QD | 81% | 5% | 5% | Gastrointestinal |
| Efavirenz 600 mg QD | 77% | 17% | 9% | CNS, Rash |
Note: Despite comparable efficacy to EFV, further development of this compound was discontinued due to higher rates of gastrointestinal intolerance and the emergence of resistance to the NRTI backbone.[5][8]
Table 3: Resistance Profile of this compound
This table outlines the key amino acid substitutions in Gag associated with reduced susceptibility to this compound, identified through in vitro selection studies.[5]
| Resistance Pathway | Primary Substitution | Secondary Substitutions | Fold Change in EC₅₀ |
| 1 | A364V | R286K, T332S, I333V, V370A/M | >100 |
| 2 | V362I | V218A/M, H219Q, G221E (in CA-NTD) | >50 |
| 3 | V362I | R41G (in Protease) | >50 |
Experimental Protocols
In Vitro Antiviral Activity Assay (Single-Cycle Infection)
The antiviral activity of maturation inhibitors is commonly determined using a single-cycle infectivity assay with recombinant HIV-1 strains.
-
Virus Production: Recombinant viruses are generated by co-transfecting HEK293T cells with an HIV-1 proviral plasmid (e.g., pNL4-3) encoding a luciferase reporter gene and a plasmid expressing the desired Gag-Pol sequence (wild-type or mutant).
-
Cell Culture: Target cells (e.g., MT-2 or TZM-bl cells) are seeded in 96-well plates.
-
Drug Dilution: The maturation inhibitor compound is serially diluted to various concentrations.
-
Infection: Target cells are pre-incubated with the diluted compound before being infected with the recombinant virus stock.
-
Incubation: The infected cells are incubated for 48-72 hours to allow for a single round of infection and reporter gene expression.[9]
-
Data Analysis: Luciferase activity is measured using a luminometer. The percent inhibition of viral replication is plotted against the drug concentration, and the 50% effective concentration (EC₅₀) is calculated using non-linear regression analysis.[9]
In Vitro Resistance Selection Workflow
This workflow is used to identify mutations that confer resistance to a specific drug.
References
- 1. HIV-1 Maturation: Lessons Learned from Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maturation inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 3. What are HIV-1 maturation inhibitors and how do they work? [synapse.patsnap.com]
- 4. Resistance to Second-Generation HIV-1 Maturation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance profile of the HIV-1 maturation inhibitor this compound in vitro and in a clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Second Generation Inhibitors of HIV-1 Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety, efficacy, and dose response of the maturation inhibitor this compound (formerly known as BMS-955176) plus tenofovir/emtricitabine once daily in treatment-naive HIV-1-infected adults: Week 24 primary analysis from a randomized Phase IIb trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Second-Generation Maturation Inhibitor this compound Maintains Potent Activity Toward HIV Protease Inhibitor–Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Portico [access.portico.org]
- 11. Resistance to Second-Generation HIV-1 Maturation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety, efficacy, and dose response of the maturation inhibitor this compound (formerly known as BMS-955176) plus tenofovir/emtricitabine once daily in treatment-naive HIV-1-infected adults: Week 24 primary analysis from a randomized Phase IIb trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of GSK3532795 Antiviral Activity in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral activity of GSK3532795 in primary human cells against other established antiretroviral agents. The data presented is compiled from available in vitro studies to offer a quantitative and methodological reference for researchers in the field of HIV drug development.
Executive Summary
This compound is a second-generation HIV-1 maturation inhibitor that has demonstrated potent antiviral activity in both clinical trials and in vitro assays.[1] It targets the final cleavage event in the HIV-1 Gag polyprotein cascade, a mechanism distinct from other major classes of antiretrovirals. This guide focuses on the validation of its activity in primary human cells, specifically Peripheral Blood Mononuclear Cells (PBMCs), which represent a key physiological environment for HIV-1 replication. For comparative purposes, we have included data on established antiretroviral agents from three different classes: a Nucleotide Reverse Transcriptase Inhibitor (NRTI), a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI), and a Protease Inhibitor (PI).
Data Presentation: Comparative Antiviral Activity in Primary Human Cells
The following table summarizes the in vitro antiviral activity and cytotoxicity of this compound and selected comparator drugs in primary human cells. The 50% effective concentration (EC50) represents the concentration of the drug that inhibits 50% of viral replication, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a measure of the drug's therapeutic window.
| Compound | Drug Class | Primary Cell Type | EC50 / IC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | Maturation Inhibitor | PBMCs | 21 (median EC50)[2][3] | >10 (estimated) | >476 |
| Tenofovir Alafenamide (TAF) | NRTI | PBMCs | 5 - 7[4] | >4.7[4] | >903 |
| Darunavir | Protease Inhibitor | PHA-PBMCs | 3 - 29 (IC50)[5] | 74.4 (in MT-2 cells)[5] | >2565 (based on MT-2 CC50) |
| Efavirenz | NNRTI | PBMCs | 1.7 - 25 (EC90-95) | Not explicitly reported in antiviral assays in PBMCs | Not available |
Note: Direct comparison of SI values should be made with caution due to variations in experimental conditions across different studies. The CC50 for this compound in PBMCs is not explicitly available in the reviewed literature; however, a high therapeutic index of 4,842 was reported in MT-2 cells, and clinical studies have shown it to be well-tolerated, suggesting low cytotoxicity.[2] The value for Darunavir's CC50 is from a cell line (MT-2) as primary cell data was not available in the sources. Efavirenz EC values are for 90-95% inhibition.
Experimental Protocols
The following is a generalized protocol for determining the in vitro antiviral activity of a compound in primary human PBMCs, based on common methodologies described in the literature.[6][7][8]
1. Isolation and Culture of Primary Human PBMCs:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of healthy, HIV-seronegative donors using Ficoll-Paque density gradient centrifugation.
-
Isolated PBMCs are washed with phosphate-buffered saline (PBS) to remove platelets and other contaminants.
-
Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics (penicillin/streptomycin).
-
To render the cells susceptible to HIV-1 infection, they are stimulated with a mitogen, typically phytohemagglutinin (PHA), for 2-3 days at 37°C in a humidified 5% CO2 incubator.
-
Following stimulation, the medium is replaced with fresh medium containing human interleukin-2 (IL-2) to maintain T-cell proliferation.
2. Antiviral Assay:
-
PHA-stimulated PBMCs are seeded in 96-well plates at a density of approximately 1 x 10^5 cells per well.
-
The test compound (e.g., this compound) is serially diluted to a range of concentrations and added to the cell cultures.
-
A laboratory-adapted or clinical isolate of HIV-1 is added to the wells at a predetermined multiplicity of infection (MOI).
-
Control wells include cells infected with HIV-1 in the absence of the drug (virus control) and uninfected cells (cell control).
-
The plates are incubated for 7-10 days at 37°C in a humidified 5% CO2 incubator.
3. Quantification of Viral Replication:
-
At the end of the incubation period, the culture supernatants are harvested.
-
The level of HIV-1 replication is quantified by measuring the amount of p24 capsid protein in the supernatant using a commercial p24 antigen enzyme-linked immunosorbent assay (ELISA).[6][9]
-
The percentage of viral inhibition at each drug concentration is calculated relative to the virus control.
-
The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
4. Cytotoxicity Assay:
-
To determine the CC50, uninfected, PHA-stimulated PBMCs are cultured in the presence of the same serial dilutions of the test compound.
-
After the incubation period, cell viability is assessed using a colorimetric assay, such as the MTT or XTT assay, which measures mitochondrial metabolic activity.
-
The percentage of cytotoxicity at each drug concentration is calculated relative to the untreated cell control.
-
The CC50 value is determined by plotting the percentage of cell viability against the drug concentration and using non-linear regression analysis.
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of this compound
Caption: Mechanism of action of this compound and a comparator protease inhibitor in the HIV-1 maturation pathway.
Experimental Workflow: In Vitro Antiviral Assay in Primary Human PBMCs
Caption: A generalized workflow for determining the in vitro antiviral efficacy of a compound in primary human PBMCs.
References
- 1. Antiviral Activity, Safety, and Exposure-Response Relationships of this compound, a Second-Generation Human Immunodeficiency Virus Type 1 Maturation Inhibitor, Administered as Monotherapy or in Combination With Atazanavir With or Without Ritonavir in a Phase 2a Randomized, Dose-Ranging, Controlled Trial (AI468002) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of BMS-955176, a Second-Generation HIV-1 Maturation Inhibitor with Improved Potency, Antiviral Spectrum, and Gag Polymorphic Coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of BMS-955176, a Second-Generation HIV-1 Maturation Inhibitor with Improved Potency, Antiviral Spectrum, and Gag Polymorphic Coverage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.glpbio.com [file.glpbio.com]
- 6. hiv.lanl.gov [hiv.lanl.gov]
- 7. Neutralization of HIV-1 Infection of Human Peripheral Blood Mononuclear Cells (PBMC) | Springer Nature Experiments [experiments.springernature.com]
- 8. HIV-1 isolation from infected peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ablinc.com [ablinc.com]
A Comparative Analysis of GSK3532795 and Standard Antiretroviral Therapy for HIV-1
An in-depth review of the efficacy, safety, and mechanistic profile of the novel maturation inhibitor GSK3532795 against established standard-of-care antiretroviral regimens for the treatment of HIV-1 infection.
This guide provides a comprehensive comparison of the investigational drug this compound and standard antiretroviral drugs for researchers, scientists, and drug development professionals. The document synthesizes available clinical trial data, details experimental methodologies, and visually represents key biological and procedural pathways.
Introduction
This compound (formerly BMS-955176) is a second-generation HIV-1 maturation inhibitor.[1][2][3] This class of drugs presents a novel mechanism of action, targeting the final stages of the viral lifecycle.[2] Standard antiretroviral therapy (ART) has significantly advanced the management of HIV-1, transforming it into a chronic manageable condition.[4] Current standard-of-care regimens typically involve a combination of drugs from different classes, including nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), and integrase strand transfer inhibitors (INSTIs).[4][5] The exploration of new drug classes like maturation inhibitors is driven by the need for alternative treatment options, particularly for patients with multi-drug resistant virus strains.[2]
Mechanism of Action: A Novel Approach to HIV-1 Inhibition
This compound functions by specifically inhibiting the final cleavage step in the processing of the viral Gag polyprotein.[1][2] This crucial step, mediated by the viral protease, involves the separation of the capsid protein (p24) from the spacer peptide 1 (SP1).[1][2] By blocking this cleavage, this compound prevents the proper assembly and maturation of the viral core, resulting in the production of immature, non-infectious virions.[6]
Standard antiretroviral drugs, in contrast, target earlier stages of the HIV-1 replication cycle. NRTIs and NNRTIs inhibit the reverse transcriptase enzyme, preventing the conversion of viral RNA into DNA.[4] Protease inhibitors block the activity of the viral protease, but at multiple cleavage sites within the Gag and Gag-Pol polyproteins.[4] Integrase inhibitors prevent the integration of the viral DNA into the host cell's genome.[4]
Comparative Efficacy: Clinical Trial Data
The primary evidence for the efficacy of this compound comes from a Phase IIb, randomized, active-controlled, double-blind, international trial (Study 205891; NCT02415595).[2][3] This study evaluated the safety and efficacy of three different once-daily doses of this compound (60 mg, 120 mg, and 180 mg) compared to a standard dose of efavirenz (EFV, 600 mg).[2][3] Both this compound and efavirenz were administered in combination with a fixed-dose backbone of tenofovir disoproxil fumarate and emtricitabine (TDF/FTC).[2][3] The study enrolled treatment-naive HIV-1-infected adults.[2][3]
The primary endpoint was the proportion of participants with plasma HIV-1 RNA levels below 40 copies/mL at 24 weeks of treatment.[2][3]
Table 1: Virologic Response at Week 24 in Study 205891 (NCT02415595)
| Treatment Group | N | Responders (HIV-1 RNA <40 copies/mL) | Response Rate (%) |
| This compound 60 mg + TDF/FTC | 52 | 42 | 81% |
| This compound 120 mg + TDF/FTC | 51 | 39 | 76% |
| This compound 180 mg + TDF/FTC | 52 | 43 | 83% |
| Efavirenz 600 mg + TDF/FTC | 51 | 39 | 77% |
Data sourced from the primary analysis of the Phase IIb trial.[2][3]
The results demonstrated that all three doses of this compound, in combination with TDF/FTC, had comparable efficacy to the standard-of-care efavirenz regimen at 24 weeks.[2][3]
Safety and Tolerability Profile
While the efficacy of this compound was comparable to the standard regimen, the safety and tolerability profiles showed notable differences.
Table 2: Key Adverse Events in Study 205891 (NCT02415595)
| Adverse Event Category | This compound (All Doses) | Efavirenz |
| Gastrointestinal Adverse Events | 3-4 fold higher rates | Lower rates |
| Serious Adverse Events | 5% | 9% |
| Adverse Events Leading to Discontinuation | 5% | 17% |
Data sourced from the primary analysis of the Phase IIb trial.[2][3]
A significant observation was the 3- to 4-fold higher rate of gastrointestinal adverse events in the this compound arms compared to the efavirenz arm.[2][3] Conversely, the efavirenz group experienced a higher percentage of serious adverse events and adverse events leading to discontinuation of treatment.[2][3]
Resistance Profile
A critical aspect of any antiretroviral agent is its resistance profile. In the Phase IIb study, a higher rate of treatment-emergent resistance to the NRTI backbone (TDF/FTC) was observed in the this compound arms compared to the efavirenz arm.[2] Of the 15 participants receiving this compound who met the criteria for resistance testing, 10 developed emergent substitutions at reverse transcriptase position M184, which confers resistance to emtricitabine.[2] One participant in the this compound arms developed a mutation at position K65.[2] In contrast, the single participant in the efavirenz arm who met the criteria for resistance testing did not show any NRTI or NNRTI mutations.[2]
Experimental Protocols
While the full, detailed clinical trial protocol for NCT02415595 is not publicly available, the following methodologies are based on the published study information and standard practices in HIV clinical trials.
Study Design and Participants
The study was a Phase IIb, randomized, active-controlled, double-blind, multicenter trial. Eligible participants were adults aged 18 years or older, with HIV-1 infection, who were antiretroviral treatment-naive. Key inclusion criteria likely included a plasma HIV-1 RNA level above a certain threshold (e.g., >1,000 copies/mL) and a CD4+ T-cell count that did not warrant immediate initiation of therapy for opportunistic infections. Exclusion criteria would have typically included evidence of significant renal or hepatic impairment, pregnancy or breastfeeding, and known resistance to any of the study drugs.
Interventions
Participants were randomized in a 1:1:1:1 ratio to one of the four treatment arms:
-
This compound 60 mg once daily + TDF/FTC
-
This compound 120 mg once daily + TDF/FTC
-
This compound 180 mg once daily + TDF/FTC
-
Efavirenz 600 mg once daily + TDF/FTC
The TDF/FTC was administered as a fixed-dose combination tablet (300 mg/200 mg) once daily.
Efficacy and Safety Assessments
The primary efficacy endpoint was the proportion of participants with HIV-1 RNA <40 copies/mL at week 24. Secondary endpoints likely included the change from baseline in CD4+ T-cell count, the incidence of virologic failure, and the development of genotypic and phenotypic resistance.
Safety assessments included the monitoring and recording of all adverse events, serious adverse events, and laboratory abnormalities throughout the study.
Virologic and Resistance Assays
-
HIV-1 RNA Quantification: Plasma HIV-1 RNA levels were likely measured using a validated, commercially available real-time PCR-based assay, such as the Roche COBAS AmpliPrep/COBAS TaqMan HIV-1 Test, which has a lower limit of quantification around 20-40 copies/mL.
-
Genotypic Resistance Testing: For participants who experienced virologic failure, genotypic resistance testing of the HIV-1 pol gene (encoding reverse transcriptase and protease) was performed. This would have involved sequencing the viral RNA from plasma samples to identify mutations known to be associated with resistance to NRTIs and NNRTIs.
Conclusion
This compound, a second-generation HIV-1 maturation inhibitor, demonstrated virologic efficacy comparable to a standard efavirenz-based antiretroviral regimen in treatment-naive adults with HIV-1 infection.[2][3] This finding validated the novel mechanism of action as a viable strategy for viral suppression. However, the development of this compound was halted due to an unfavorable safety and resistance profile.[1] Specifically, the higher incidence of gastrointestinal side effects and, more critically, the increased emergence of resistance to the accompanying NRTI backbone drugs, presented significant clinical challenges.[2]
This comparative analysis underscores the rigorous evaluation that investigational drugs undergo. While this compound did not proceed to later-stage clinical development, the research has provided valuable insights into the role of maturation inhibitors and will inform the development of future antiretroviral agents with novel mechanisms of action. The data from this study highlights the importance of considering not only primary efficacy but also the complete safety, tolerability, and resistance profiles when comparing new therapeutic agents to established standards of care.
References
- 1. Methodology for clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Key Concepts of Clinical Trials: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Methodology Series Module 4: Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Impact of Choice on Colorectal Cancer Screening | Clinical Research Trial Listing [centerwatch.com]
- 6. meddatax.com [meddatax.com]
A Head-to-Head Comparison of Second-Generation HIV Maturation Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of antiretroviral therapy is continually evolving, with a pressing need for novel mechanisms of action to combat HIV-1 drug resistance. Maturation inhibitors represent a promising class of antiretrovirals that target the final stages of the viral lifecycle. This guide provides a detailed head-to-head comparison of key second-generation maturation inhibitors, focusing on GSK3640254 and GSK2838232, with additional context provided by the earlier second-generation compound, GSK3532795 (also known as BMS-955176).
Mechanism of Action: Disrupting the Final Step of Viral Assembly
Maturation inhibitors disrupt the final step of HIV-1 Gag polyprotein processing, specifically the cleavage of the capsid-spacer peptide 1 (CA-SP1) junction.[1][2][3] This inhibition prevents the proper formation of the mature viral capsid core, resulting in the production of immature, non-infectious virions.[1][2][3] Unlike protease inhibitors, which target the active site of the viral protease, maturation inhibitors are thought to bind to the Gag polyprotein substrate itself, preventing its access to the protease.[1][4]
Comparative Efficacy and Potency
The following tables summarize the in vitro antiviral activity of GSK3640254, GSK2838232, and this compound against wild-type and resistant HIV-1 strains.
Table 1: In Vitro Antiviral Activity against Wild-Type HIV-1
| Compound | Assay Type | Cell Line | EC50 / IC50 (nM) | Source(s) |
| GSK3640254 | Multiple-cycle replication | MT-2 | 1.2 - 1.9 | [3] |
| Multiple-cycle replication | Panel of clinical isolates | 9 (mean) | ||
| GSK2838232 | Spreading (multi-cycle) | CEMss | 0.25 - 0.92 | [5][6] |
| Single-cycle | - | 1.5 - 2.8 | [5][6] | |
| - | - | 1.6 (mean) | ||
| This compound (BMS-955176) | Multiple-cycle replication | MT-2 | 3.9 (mean) | [7][8] |
| Multiple-cycle replication | PBMCs (clinical isolates) | 21 (median) | [7][8] |
Table 2: Activity Against Polymorphic and Resistant HIV-1 Strains
| Compound | Resistant Strain(s) | Fold Change in EC50/IC50 | Source(s) |
| GSK3640254 | Gag polymorphisms (V362I, V370A/M/Δ, T371A/Δ) | Maintained potent activity | [3][9] |
| A364V | Reduced susceptibility | [3][10] | |
| GSK2838232 | Bevirimat-resistant Gag V370A mutants | Retained full activity | [5] |
| This compound (BMS-955176) | Bevirimat-resistant Gag polymorphisms | Enhanced activity vs. bevirimat | [11] |
| A364V | Reduced susceptibility | [11] |
Clinical Trial Overview
Both GSK3640254 and GSK2838232 have undergone Phase I and IIa clinical trials.
GSK3640254:
-
Phase I: Well-tolerated in healthy adults with a pharmacokinetic profile supporting once-daily dosing.[12]
-
Phase IIa: Demonstrated a dose-dependent antiviral response, with the 140 mg and 200 mg doses showing the greatest reduction in plasma HIV-1 RNA.[2] However, treatment-emergent resistance (A364V mutation) was observed in the 200 mg arm after 10 days of monotherapy.[2]
-
Development Status: In April 2023, GSK announced the discontinuation of the development of GSK3640254.
GSK2838232:
-
Phase IIa: When boosted with cobicistat, GSK2838232 was well-tolerated and showed significant antiviral efficacy as a short-term monotherapy in individuals with HIV-1.[13] Mean maximum declines in HIV-1 RNA of up to -1.70 log10 copies/mL were observed with the 200 mg dose.[13]
Table 3: Summary of Phase IIa Clinical Trial Results
| Compound | Dosing | Duration | Mean Maximum HIV-1 RNA Decline (log10 copies/mL) | Key Findings | Source(s) |
| GSK3640254 | 10-200 mg once daily | 10 days | Up to -2.0 (at 200 mg) | Dose-dependent antiviral activity; emergence of A364V resistance mutation at 200 mg. | [2] |
| GSK2838232 | 20-200 mg once daily + cobicistat | 10 days | -0.67 to -1.70 | Well-tolerated and efficacious as short-term monotherapy. | [13] |
Resistance Profiles
A key challenge for maturation inhibitors has been the emergence of resistance. The primary resistance mutation observed for both GSK3640254 and this compound is the A364V substitution in the Gag polyprotein.[3][10][11] While second-generation inhibitors have shown improved activity against polymorphisms that conferred resistance to the first-generation inhibitor bevirimat, the A364V mutation remains a liability.
Experimental Protocols
The following sections outline the general methodologies used to evaluate the second-generation maturation inhibitors.
Antiviral Activity Assays (Multiple-Cycle Reporter Gene Assay)
This assay is used to determine the concentration of the inhibitor required to inhibit 50% (EC50) or 90% (EC90) of viral replication over multiple rounds of infection.
General Protocol:
-
Cell Seeding: Susceptible host cells (e.g., MT-2) are seeded in a 96-well microplate.
-
Compound Addition: The maturation inhibitor is serially diluted and added to the wells.
-
Infection: A reporter virus (e.g., containing a luciferase or GFP gene) is added to the wells.
-
Incubation: The plate is incubated for a period that allows for multiple rounds of viral replication.
-
Data Acquisition: The activity of the reporter gene is measured (e.g., luminescence or fluorescence).
-
Analysis: The data is used to generate a dose-response curve, from which the EC50 and EC90 values are calculated.[14][15]
Gag Cleavage Assay (Western Blot)
This assay directly assesses the ability of the maturation inhibitor to block the cleavage of the Gag precursor protein (p55) and the CA-SP1 intermediate (p25) into the mature capsid protein (p24).
References
- 1. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 2. Phase IIa Proof-of-Concept Evaluation of the Antiviral Efficacy, Safety, Tolerability, and Pharmacokinetics of the Next-Generation Maturation Inhibitor GSK3640254 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK3640254 Is a Novel HIV-1 Maturation Inhibitor with an Optimized Virology Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral Activity, Safety, and Exposure-Response Relationships of this compound, a Second-Generation Human Immunodeficiency Virus Type 1 Maturation Inhibitor, Administered as Monotherapy or in Combination With Atazanavir With or Without Ritonavir in a Phase 2a Randomized, Dose-Ranging, Controlled Trial (AI468002) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor GSK2838232 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor GSK2838232 | PLOS One [journals.plos.org]
- 7. Identification and Characterization of BMS-955176, a Second-Generation HIV-1 Maturation Inhibitor with Improved Potency, Antiviral Spectrum, and Gag Polymorphic Coverage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. The Discovery of GSK3640254, a Next-Generation Inhibitor of HIV-1 Maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Resistance profile of the HIV-1 maturation inhibitor this compound in vitro and in a clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of the interaction between the HIV-1 Gag structural polyprotein and the cellular ribosomal protein L7 and its implication in viral nucleic acid remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Phase IIa Study Evaluating Safety, Pharmacokinetics, and Antiviral Activity of GSK2838232, a Novel, Second-generation Maturation Inhibitor, in Participants With Human Immunodeficiency Virus Type 1 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 15. hiv.guidelines.org.au [hiv.guidelines.org.au]
Unveiling the Impact of GSK3532795 on HIV-1 Virion Morphology: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the HIV-1 maturation inhibitor GSK3532795 with other relevant compounds, supported by experimental data. We delve into the distinct effects of these antivirals on virion morphology, offering insights into their mechanisms of action and providing detailed experimental protocols for validation.
This compound is a second-generation HIV-1 maturation inhibitor that has demonstrated potent antiviral activity.[1] Its primary mechanism of action involves the inhibition of the final cleavage step of the Gag polyprotein, specifically at the junction between the capsid (CA) and the spacer peptide 1 (SP1).[2][3] This disruption of normal Gag processing leads to the formation of immature, non-infectious virions with significant morphological abnormalities. Understanding these structural changes is crucial for elucidating the drug's efficacy and for the development of future antiviral therapies.
Comparative Analysis of Virion Morphology
To validate the effect of this compound on virion morphology, a comparative analysis with other HIV-1 inhibitors is essential. This guide focuses on two key comparators: bevirimat, a first-generation maturation inhibitor, and lenacapavir, a first-in-class capsid inhibitor with a distinct mechanism of action.
This compound: As a maturation inhibitor, this compound's blockade of CA-SP1 cleavage results in the production of virions that fail to form the characteristic conical core essential for infectivity. Electron microscopy studies reveal particles with an aberrant, incomplete Gag shell, rendering them non-infectious.
Bevirimat: Similar to this compound, bevirimat also targets the CA-SP1 cleavage site. Treatment with bevirimat leads to the production of virions that lack a mature conical core and instead contain acentric, roughly spherical masses and a partial submembranous shell.
Lenacapavir: In contrast, lenacapavir is a capsid inhibitor that interferes with multiple steps of the viral life cycle by binding to the capsid protein. Its impact on virion morphology is characterized by the formation of atypical particles with malformed and hyper-stable capsid assemblies.
The following table summarizes the quantitative effects of these inhibitors on HIV-1 virion morphology, compiled from various studies.
| Inhibitor | Mechanism of Action | Virion Morphology | Infectivity |
| This compound | Maturation Inhibitor (blocks CA-SP1 cleavage) | Immature virions with incomplete Gag shells, lack of conical core | Non-infectious |
| Bevirimat | Maturation Inhibitor (blocks CA-SP1 cleavage) | Aberrant particles with partial Gag shells and acentric masses | Non-infectious |
| Lenacapavir | Capsid Inhibitor (binds to capsid protein) | Atypical particles with malformed, hyper-stable capsids | Non-infectious |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental processes involved in validating these effects, the following diagrams are provided.
Caption: Mechanism of Action of HIV-1 Maturation Inhibitors.
References
Comparative Analysis of Resistance Profiles: GSK3532795 and Other HIV-1 Maturation Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the resistance profiles of GSK3532795, a second-generation HIV-1 maturation inhibitor, against the first-in-class agent Bevirimat and another second-generation inhibitor, GSK2838232. The data presented is compiled from in vitro studies and clinical trials to inform research and development in the field of antiretroviral therapy.
Introduction to HIV-1 Maturation Inhibitors
HIV-1 maturation inhibitors are a class of antiretroviral drugs that target the final step of the viral replication cycle. Specifically, they inhibit the proteolytic cleavage of the Gag polyprotein at the junction between the capsid (CA) and the spacer peptide 1 (SP1).[1][2] This inhibition prevents the morphological rearrangement of the virion core, resulting in the production of immature, non-infectious virus particles.[1][2]
This compound (formerly BMS-955176) is a second-generation maturation inhibitor developed to have broad activity against various HIV-1 subtypes and to overcome the resistance issues observed with the first-in-class inhibitor, Bevirimat.[1][3]
Comparative Resistance Profiles
The emergence of drug resistance is a significant challenge in HIV-1 therapy. For maturation inhibitors, resistance is primarily associated with amino acid substitutions in the Gag polyprotein, specifically near the CA-SP1 cleavage site.
Key Resistance Mutations
-
This compound: In vitro selection studies and clinical trials have identified two key substitutions that confer resistance to this compound: A364V and V362I in the Gag protein. The V362I substitution often requires the presence of secondary mutations to significantly reduce susceptibility.[3]
-
Bevirimat: The clinical development of Bevirimat was hindered by the presence of naturally occurring polymorphisms in the Gag protein of approximately 50% of patients, which conferred baseline resistance.[1] The most significant of these are polymorphisms at amino acid positions 369, 370, and 371.[1] The V362I mutation also confers resistance to Bevirimat.[1]
-
GSK2838232: As a second-generation inhibitor, GSK2838232 demonstrates potent activity against wild-type HIV-1 and some Bevirimat-resistant strains, including those with the V370A mutation. However, the A364V substitution has also been observed in resistance selection studies with GSK2838232.
Quantitative Analysis of Resistance
The following table summarizes the fold-change in the 50% effective concentration (EC50) of the maturation inhibitors against HIV-1 strains with specific Gag mutations. The data is compiled from various in vitro studies.
| HIV-1 Gag Mutant | This compound Fold Change in EC50 | Bevirimat Fold Change in EC50 | GSK2838232 Fold Change in EC50 |
| Wild-Type | 1.0 | 1.0 | 1.0 |
| V362I | >200 (with secondary mutations)[3] | High | - |
| A364V | >200[3] | - | Reduced Susceptibility |
| V370A | - | High | Active |
| Polymorphisms at 369, 370, 371 | Active[1] | High Resistance[1] | Active |
Note: The fold-change values are derived from different studies and may not be directly comparable due to variations in experimental conditions. "-" indicates that specific data was not found in the reviewed sources.
Signaling Pathways and Experimental Workflows
HIV-1 Gag Processing and Maturation Inhibition
The following diagram illustrates the HIV-1 Gag processing pathway and the mechanism of action of maturation inhibitors.
Caption: HIV-1 Gag processing pathway and the inhibitory action of maturation inhibitors.
Experimental Workflow for Determining Drug Resistance
The diagram below outlines a typical in vitro workflow for assessing the resistance profile of an antiretroviral drug.
Caption: A generalized workflow for in vitro determination of antiviral drug resistance.
Experimental Protocols
The following are generalized protocols for in vitro assays used to determine the resistance profiles of HIV-1 maturation inhibitors.
Multi-Cycle Drug Susceptibility Assay
This assay measures the ability of a drug to inhibit viral replication over multiple rounds of infection.
1. Cell and Virus Preparation:
-
Cells: MT-2 cells are commonly used and are propagated in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.[3]
-
Virus Stocks: Wild-type and mutant HIV-1 strains (e.g., NL4-3 background) are generated by transfection of proviral DNA into a suitable cell line (e.g., 293T cells). Virus titers are determined to establish the multiplicity of infection (MOI).
2. Assay Procedure:
-
MT-2 cells are infected with the virus at a low MOI (e.g., 0.005).[3]
-
The infected cell suspension is then plated into 96-well plates containing serial dilutions of the maturation inhibitor.
-
The plates are incubated for 4-5 days at 37°C.[3]
3. Quantification of Viral Replication:
-
Viral replication can be quantified by measuring:
4. Data Analysis:
-
The 50% effective concentration (EC50) is calculated by plotting the percentage of inhibition of viral replication against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
The fold-change in resistance is determined by dividing the EC50 of the mutant virus by the EC50 of the wild-type virus.
In Vitro Resistance Selection Studies
These studies are designed to identify mutations that arise under the selective pressure of a drug.
1. Cell Culture and Infection:
-
Susceptible cells (e.g., MT-2) are infected with wild-type HIV-1.
-
The infected cells are cultured in the presence of the maturation inhibitor at an initial concentration close to the EC50.[3]
2. Serial Passage:
-
The virus is allowed to replicate until cytopathic effects are observed.
-
The culture supernatant containing the virus is then used to infect fresh cells, and the drug concentration is typically increased with each passage.[3]
3. Genotypic Analysis:
-
After several passages, the viral RNA is extracted from the culture supernatant.
-
The Gag gene is then sequenced to identify any amino acid substitutions that have emerged.
Conclusion
This compound demonstrates a significantly improved resistance profile compared to the first-generation maturation inhibitor, Bevirimat, particularly against viruses with common Gag polymorphisms. However, like other second-generation inhibitors, resistance can emerge through specific mutations such as A364V and V362I. The comparative analysis of resistance profiles is crucial for understanding the potential clinical utility of new antiretroviral agents and for the development of future generations of maturation inhibitors with an even higher barrier to resistance. The experimental protocols outlined in this guide provide a framework for the continued evaluation of these and other novel HIV-1 inhibitors.
References
Independent Verification of GSK3532795's Potency: A Comparative Guide
This guide provides an objective comparison of the anti-HIV-1 potency of the second-generation maturation inhibitor, GSK3532795, with other relevant compounds. The information is intended for researchers, scientists, and drug development professionals to facilitate an independent assessment of its efficacy.
Introduction to HIV-1 Maturation Inhibitors
HIV-1 maturation is the final step in the viral lifecycle, where the Gag polyprotein is cleaved by the viral protease into smaller structural proteins. This process is essential for the formation of a mature, infectious virion. Maturation inhibitors are a class of antiretroviral drugs that specifically block the final cleavage of the capsid (CA) and spacer peptide 1 (SP1) from the Gag polyprotein. This inhibition results in the production of immature, non-infectious viral particles.
This compound is a second-generation maturation inhibitor that has demonstrated potent activity against a broad range of HIV-1 isolates, including those resistant to the first-generation inhibitor, bevirimat. This guide compares the in vitro potency of this compound with bevirimat, the next-generation inhibitor GSK3640254, and the recently approved, highly potent capsid inhibitor, lenacapavir.
Potency Comparison
The following table summarizes the in vitro potency of this compound and its comparators against various HIV-1 strains. The data is presented as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of viral replication.
| Compound | Virus Strain | Assay Cell Line | Potency (EC50/IC50) | Reference |
| This compound | HIV-1 WT | MT-2 | 1.9 nM (EC50) | [1] |
| HIV-1 WT (in human serum) | MT-2 | 10.2 nM (EC50) | [1] | |
| HIV-1 V370A | MT-2 | 2.7 nM (EC50) | [1] | |
| HIV-1 ΔV370 | MT-2 | 13 nM (EC50) | [1] | |
| Clinical Isolates | PBMCs | 138 nM (mean EC50) | [2] | |
| Bevirimat | HIV-1 WT | MT-2 | ~10 nM (IC50) | [3] |
| HIV-1 WT | HeLa | 9 nM (EC50) | [4] | |
| HIV-1 (Capsid I201V mutant) | HeLa | 290 nM (EC50) | [4] | |
| GSK3640254 | Clinical Isolates | PBMCs | 9 nM (mean EC50) | [1] |
| Polymorphic Viruses | - | 33 nM (mean protein-binding adjusted EC90) | [1] | |
| Lenacapavir | HIV-1 WT | MT-4 | 105 pM (EC50) | [4] |
| HIV-1 Clinical Isolates | HEK293T | 0.24 nM (mean EC50) | [4] | |
| Primary Human CD4+ T cells | - | 32 pM (EC50) | [4] |
Signaling Pathway and Mechanism of Action
HIV-1 maturation inhibitors target the final step of Gag polyprotein processing. The diagram below illustrates this pathway and the point of inhibition.
Caption: HIV-1 Gag processing and the inhibitory action of maturation inhibitors.
Experimental Workflow
The potency of HIV-1 maturation inhibitors is typically assessed using cell-based antiviral activity assays. The following diagram outlines a general workflow for such an experiment.
Caption: A generalized workflow for determining the in vitro potency of HIV-1 inhibitors.
Experimental Protocols
The following are generalized protocols for common assays used to determine the potency of HIV-1 maturation inhibitors. Specific details may vary between laboratories and published studies.
Cell-Based Antiviral Activity Assay
This assay measures the ability of a compound to inhibit HIV-1 replication in a cell culture system.
-
Materials:
-
Susceptible host cells (e.g., MT-2, TZM-bl, or peripheral blood mononuclear cells [PBMCs])
-
HIV-1 viral stock (laboratory-adapted strains or clinical isolates)
-
Test compounds (this compound and comparators)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
-
Procedure:
-
Seed host cells into a 96-well plate at a predetermined density.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Add the diluted compounds to the appropriate wells of the cell plate. Include a "no drug" control.
-
Infect the cells with a known amount of HIV-1.
-
Incubate the plate for a period of 3 to 7 days to allow for viral replication.
-
After incubation, collect the cell culture supernatant for quantification of viral replication.
-
p24 Antigen ELISA
This assay quantifies the amount of HIV-1 p24 capsid protein in the cell culture supernatant, which is a marker of viral replication.
-
Materials:
-
Commercial HIV-1 p24 ELISA kit (contains capture antibody-coated plates, detection antibody, standards, and substrates)
-
Cell culture supernatants from the antiviral assay
-
Plate washer and reader
-
-
Procedure:
-
Follow the manufacturer's instructions for the p24 ELISA kit.
-
Briefly, add cell culture supernatants and p24 standards to the wells of the antibody-coated plate.
-
Incubate to allow the p24 antigen to bind to the capture antibody.
-
Wash the plate to remove unbound material.
-
Add a detection antibody that binds to a different epitope on the p24 antigen.
-
Incubate and wash the plate.
-
Add an enzyme-linked secondary antibody and substrate to produce a colorimetric signal.
-
Measure the absorbance using a plate reader.
-
Calculate the concentration of p24 in the samples by comparing to the standard curve.
-
Reverse Transcriptase (RT) Activity Assay
This assay measures the activity of the viral reverse transcriptase enzyme in the culture supernatant, another indicator of viral replication.
-
Materials:
-
Commercial HIV-1 RT activity assay kit
-
Cell culture supernatants from the antiviral assay
-
Plate reader
-
-
Procedure:
-
Follow the manufacturer's instructions for the RT activity assay kit.
-
Typically, the assay involves the reverse transcription of a template-primer hybrid using the RT present in the supernatant.
-
The newly synthesized DNA product is then quantified, often through a colorimetric or fluorometric method.
-
The signal is proportional to the RT activity in the sample.
-
Data Analysis
The data obtained from the quantification assays (p24 ELISA or RT assay) is used to determine the EC50 or IC50 value for each compound. This is typically done by plotting the percentage of viral inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound demonstrates potent in vitro activity against a range of HIV-1 strains, including those with polymorphisms that confer resistance to the first-generation maturation inhibitor, bevirimat. When compared to the newer generation inhibitor GSK3640254, this compound shows lower potency against clinical isolates in PBMCs. The recently approved capsid inhibitor, lenacapavir, exhibits significantly higher potency than all the maturation inhibitors listed, with activity in the picomolar range. This comparative guide provides a foundation for the independent verification of this compound's potency and its place within the landscape of HIV-1 inhibitors. Researchers are encouraged to consult the primary literature for more detailed experimental conditions and data.
References
Safety Operating Guide
Navigating the Disposal of GSK3532795: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the investigational HIV-1 maturation inhibitor, GSK3532795, is critical for maintaining a safe and compliant laboratory environment. In the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions, a cautious approach treating the compound as potentially hazardous is mandatory. Researchers, scientists, and drug development professionals should adhere to the following procedural guidance, which aligns with standard laboratory safety and chemical handling protocols.
Pre-Disposal Hazard Assessment and Waste Segregation
Before beginning any disposal process, a thorough hazard assessment is paramount. Due to the lack of specific public data on the ecotoxicity and full toxicological profile of this compound, it must be handled as a potentially hazardous substance.
Key Hazard Assessment Steps:
-
Assume Toxicity: In the absence of specific toxicity data, the compound should be assumed to be toxic and handled with appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).
-
Consider Environmental Hazards: The potential for aquatic toxicity should be considered. Many pharmaceutical compounds can have significant environmental impacts if not disposed of correctly.
-
Consult Institutional EHS: The primary and most crucial step is to consult with your institution's Environmental Health and Safety (EHS) department. They will provide specific disposal protocols that comply with local, state, and federal regulations.
Proper segregation of waste is fundamental to safe and compliant disposal. Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.
Waste Classification and Containment
All materials that have come into contact with this compound should be considered contaminated and disposed of as chemical waste. The table below provides a guide for segregating different types of waste.
| Waste Type | Description | Containment Procedure |
| Solid Waste | Contaminated PPE (gloves, etc.), weighing papers, absorbent pads, and empty vials. | Collect in a designated, properly labeled hazardous solid waste container. |
| Liquid Waste | Unused solutions of this compound, contaminated solvents. | Collect in a designated, properly labeled hazardous liquid waste container. Use a funnel to prevent spills. |
| Sharps Waste | Contaminated needles, syringes, or other sharp objects. | Place in a designated, puncture-resistant sharps container that is clearly labeled as containing hazardous chemical waste. |
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound.
Detailed Disposal Protocol
The following protocol outlines the step-by-step process for preparing this compound waste for collection by your institution's hazardous waste management service.
Materials:
-
Personal Protective Equipment (PPE): Lab coat, safety glasses, chemical-resistant gloves.
-
Designated hazardous waste containers (solid, liquid, sharps).
-
Hazardous waste labels.
-
Funnels (for liquid waste).
Procedure:
-
Don PPE: Before handling any waste, ensure you are wearing the appropriate personal protective equipment.
-
Segregate at Point of Generation: Separate this compound waste from all other waste streams immediately upon generation.
-
Containerize Waste:
-
Solid Waste: Place contaminated items such as gloves, weighing paper, and absorbent pads into the designated solid hazardous waste container.
-
Liquid Waste: Carefully pour liquid waste into the designated liquid hazardous waste container using a funnel to prevent spills.
-
Sharps Waste: Deposit any contaminated sharps directly into the designated sharps container.
-
-
Seal Containers: Securely seal all waste containers when not in use to prevent spills or the release of vapors. Do not overfill containers; it is recommended to leave at least 10% headspace in liquid waste containers.
-
Label Containers: Affix a completed hazardous waste label to each container. Ensure all fields on the label are filled out accurately as per your institution's guidelines.
-
Storage: Store the sealed and labeled waste containers in a designated satellite accumulation area (SAA) within your laboratory. This area should be under the control of laboratory personnel and away from drains and sources of ignition.
-
Arrange for Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow their specific procedures for requesting a waste pickup.
-
Documentation: Maintain a detailed log of the hazardous waste generated in your laboratory, including the type and quantity of this compound waste.
Disclaimer: This document provides general guidance on the proper disposal of this compound in a laboratory setting based on standard chemical safety practices. As no specific Safety Data Sheet (SDS) for this compound is publicly available, it is imperative to treat this compound as potentially hazardous and to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols that are in compliance with all applicable regulations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
